molecular formula C6H13NO2 B13633767 rac-(1R,2S)-4-aminocyclohexane-1,2-diol

rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Cat. No.: B13633767
M. Wt: 131.17 g/mol
InChI Key: FBMMXBRAIWKXFK-UVCATTPVSA-N
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Description

Rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac-(1R,2S)-4-aminocyclohexane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,2S)-4-aminocyclohexane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1R,2S)-4-aminocyclohexane-1,2-diol

InChI

InChI=1S/C6H13NO2/c7-4-1-2-5(8)6(9)3-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+/m1/s1

InChI Key

FBMMXBRAIWKXFK-UVCATTPVSA-N

Isomeric SMILES

C1CC(C[C@@H]([C@@H]1O)O)N

Canonical SMILES

C1CC(C(CC1N)O)O

Origin of Product

United States

Foundational & Exploratory

rac-(1R,2S)-4-aminocyclohexane-1,2-diol chemical properties

[1]

Executive Summary & Chemical Identity

rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a functionalized aminocyclitol scaffold characterized by a cis-1,2-diol motif and a distal amine at the C4 position.[1] As a racemic mixture of enantiomers, it serves as a critical intermediate in the synthesis of glycomimetics, neuraminidase inhibitors, and antimicrobial aminocyclitols.

The designation (1R,2S) explicitly defines the relative stereochemistry of the hydroxyl groups as cis . The stereochemistry at the C4 position (relative to the diol) dictates the diastereomeric identity. In standard synthetic routes (e.g., Upjohn dihydroxylation of protected allylic amines), the major diastereomer produced possesses the amine trans to the cis-diol face due to steric governing.

Core Chemical Data
PropertyValue
IUPAC Name (1R,2S)-4-aminocyclohexane-1,2-diol (racemic)
Common Synonyms cis-4-amino-1,2-cyclohexanediol; 4-amino-cis-hexahydrocatechol
CAS Number 1461727-90-1 (Generic); 2137432-69-8 (HCl salt, rel-1R,2S)
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Stereochemistry cis-diol (relative); C4 diastereomers possible (typically trans-amine)
Physical State Hygroscopic solid / Viscous oil (free base); White solid (HCl salt)

Physicochemical Properties

Understanding the physicochemical profile is essential for handling, purification, and formulation. The compound is highly polar, necessitating specific solvent systems for extraction and chromatography.

ParameterData / EstimateContext
pKa (Amine) ~10.5Typical for secondary/primary cyclohexylamines.[1] Protonated at physiological pH.
pKa (Hydroxyls) ~16 - 17Weakly acidic; requires strong base (e.g., NaH) for deprotonation.
LogP -1.8 (Calculated)Highly hydrophilic.[1] Poor membrane permeability without derivatization.
Solubility High: H₂O, MeOH, DMSOLow: DCM, Et₂O, HexanesPurification often requires reverse-phase (C18) or ion-exchange chromatography.[1]
H-Bond Donors 4 (2 -OH, 2 -NH)Strong network formation in solid state; high boiling point.[1]
Polar Surface Area ~66 ŲSignificant contribution from polar heads.

Synthesis & Production Methodologies

The synthesis of rac-(1R,2S)-4-aminocyclohexane-1,2-diol relies on the stereoselective oxidation of cyclohexene precursors.[1] The most robust protocol involves the Upjohn Dihydroxylation of N-protected 3-cyclohexen-1-amine.[1]

Causal Logic of the Synthetic Route[1][6]
  • Precursor Selection: 3-Cyclohexen-1-amine provides the necessary carbon framework with pre-installed unsaturation.[1]

  • Protection Strategy: The amine must be protected (e.g., Boc or Cbz ) to prevent oxidation of the nitrogen and to provide steric bulk.

    • Mechanistic Insight: The bulky protecting group at C4 directs the incoming Osmium Tetroxide (OsO₄) to the opposite face (anti-face), yielding the cis-diol trans to the amine group (Major Diastereomer: (1R,2S,4R)/(1S,2R,4S)).[1]

  • Oxidation: Catalytic OsO₄ with N-Methylmorpholine N-oxide (NMO) ensures syn-dihydroxylation.[1]

Detailed Protocol: Upjohn Dihydroxylation Route

Reaction Scale: 10 mmol basis[1]

Step 1: N-Protection [1][2]

  • Dissolve 3-cyclohexen-1-amine (0.97 g, 10 mmol) in DCM (20 mL).

  • Add Triethylamine (1.5 eq) and DMAP (0.05 eq).

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

  • Stir at RT for 4h. Quench with water, extract with DCM.

  • Result: tert-butyl cyclohex-3-en-1-ylcarbamate.

Step 2: Syn-Dihydroxylation

  • Dissolve the N-Boc intermediate in Acetone/Water (4:1 v/v, 30 mL).

  • Add NMO (1.2 eq) as the co-oxidant.

  • Safety Critical: Add OsO₄ (2.5 mol% in t-BuOH) carefully in a fume hood.

  • Stir at RT for 12-24h until TLC shows consumption of alkene.

  • Quenching: Add saturated aqueous Na₂SO₃ (sodium sulfite) and stir for 1h to reduce residual osmium species (solution turns from black/brown to colorless/pale yellow).

  • Workup: Extract with Ethyl Acetate (3x). The product is polar; salting out the aqueous layer improves yield.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

Step 3: Deprotection

  • Dissolve the Boc-diol in 4M HCl in Dioxane (10 mL).

  • Stir for 2h at RT. The product often precipitates as the hydrochloride salt.

  • Filter and wash with diethyl ether.

Visualization: Synthetic Pathway

SynthesisStart3-Cyclohexen-1-amineProtN-Boc-3-cyclohexen-1-amine(Bulky Group Directing)Start->ProtBoc2O, Et3NInterN-Boc-(1R,2S)-4-amino-diol(Major: trans-amine/cis-diol)Prot->InterSteric Control(Anti-attack)OxOsO4 / NMO(Syn-Dihydroxylation)Ox->InterCatalystFinalrac-(1R,2S)-4-aminocyclohexane-1,2-diol(HCl Salt)Inter->FinalDeprotectionDeprotHCl / Dioxane

Caption: Stereoselective synthesis via steric-controlled Upjohn dihydroxylation. The bulky Boc group directs oxidation to the anti-face.[1]

Reactivity & Derivatization Strategies

The molecule possesses three nucleophilic centers: two hydroxyls (C1, C2) and one amine (C4). Chemoselective functionalization is key for library generation.

Amine-Selective Functionalization[1]
  • Conditions: The amine is the most nucleophilic site. Reactions with electrophiles (acyl chlorides, isocyanates) at controlled pH (biphasic Schotten-Baumann conditions) or limiting reagent stoichiometry will target N4 exclusively.

  • Application: Attachment of fluorophores or coupling to drug pharmacophores.

Diol-Selective Protection[1]
  • Acetonide Formation: Reaction with 2,2-dimethoxypropane (cat.[1] pTsOH) protects the cis-1,2-diol as a 5-membered cyclic ketal.[1] This locks the conformation and allows harsh modifications at the amine.

  • Cyclic Carbonates: Reaction with phosgene equivalents (e.g., CDI) forms the cyclic carbonate, useful for ring-opening polymerizations.

Vicinal Diol Cleavage[1]
  • Oxidative Cleavage: Treatment with NaIO₄ cleaves the C1-C2 bond, generating a dialdehyde.[1] This transformation opens the ring, converting the cyclohexane scaffold into a linear 3-amino-1,6-dicarbonyl system, useful for re-cyclization into heterocycles (e.g., pyrrolidines).[1]

Applications in Drug Discovery

The rac-(1R,2S)-4-aminocyclohexane-1,2-diol scaffold mimics the structural features of sugars and transition states in enzymatic hydrolysis.[1]

Glycomimetics & Aminocyclitols

The structure is analogous to 2-deoxystreptamine , a core component of aminoglycoside antibiotics (e.g., Neomycin, Kanamycin).[1] Researchers use this scaffold to synthesize novel RNA-binding small molecules that evade resistance mechanisms.[1]

Neuraminidase Inhibitors

While Oseltamivir (Tamiflu) utilizes a cyclohexene core, the saturated aminocyclohexane diol analogs are investigated as "transition state mimics" for glycosidase enzymes. The cis-diol functionality can chelate active site metals or engage in hydrogen bonding networks similar to the glycerol side chain of sialic acid.[1]

Fragment-Based Drug Design (FBDD)

Due to its high solubility, defined stereochemistry, and multiple vectors for growth (N4, O1, O2), this molecule is an ideal "fragment" for NMR-based screening against protein targets.[1]

Visualization: Application Logic

ApplicationsCorerac-(1R,2S)-4-aminocyclohexane-1,2-diolGlycoGlycomimetics(RNA Binding)Core->GlycoMimics 2-deoxystreptamineEnzEnzyme Inhibitors(Glycosidases)Core->EnzTransition State AnalogFragFBDD Fragment(High Solubility)Core->Frag3 Growth Vectors

Caption: Strategic utility of the scaffold in medicinal chemistry campaigns.

Analytical Profiling (Self-Validation)

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

  • ¹H NMR (D₂O, 400 MHz):

    • δ 3.8 - 4.0 ppm (m, 2H): Methine protons at C1 and C2 (deshielded by OH).

    • δ 3.0 - 3.2 ppm (m, 1H): Methine proton at C4 (adjacent to NH₂).

    • δ 1.4 - 2.0 ppm (m, 6H): Methylene protons (C3, C5, C6). Distinct splitting patterns due to ring conformation (chair).

  • Stereochemical Marker: The coupling constant (

    
    ) between H1 and H2. For cis-1,2-diols in a chair conformation (axial-equatorial), 
    
    
    is typically smaller (2-5 Hz) compared to trans-diaxial (8-11 Hz).[1]
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z = 132.10.

References

  • BLD Pharm. (2024). Product Analysis: 4-Aminocyclohexane-1,2-diol (CAS 1461727-90-1).[1][3][4]

  • Donohoe, T. J., et al. (2005). "Ammonium-directed dihydroxylation of 3-aminocyclohex-1-enes." Chemical Communications. (Demonstrates anti-selectivity of OsO4 oxidation on protected amines).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Aminocyclohexane Derivatives.

  • PubChem. (2024).[5] Compound Summary: 4-Aminocyclohexane-1,2-diol.[1][6][3][4][7][8] National Library of Medicine.

rac-(1R,2S)-4-aminocyclohexane-1,2-diol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Abstract

This technical guide provides a comprehensive overview of rac-(1R,2S)-4-aminocyclohexane-1,2-diol, a key aminocyclitol derivative. Aminocyclitols represent a critical class of compounds, forming the structural backbone of numerous natural products and synthetic molecules with significant biological activity.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the precise nomenclature, stereochemistry, physicochemical properties, synthesis methodologies, and applications of this specific stereoisomer. By synthesizing information from authoritative chemical databases and peer-reviewed literature, this guide serves as a technical resource, explaining the causality behind its structural features and synthetic pathways, and highlighting its potential as a versatile scaffold in medicinal chemistry.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's name and structure is fundamental to its study and application. This section deconstructs the IUPAC name to clarify its specific stereochemical configuration.

IUPAC Name and Stereochemistry

The formal IUPAC name for the compound of interest is rac-(1R,2S)-4-aminocyclohexane-1,2-diol . Let's dissect this nomenclature:

  • Cyclohexane : The core structure is a six-membered saturated carbon ring.

  • -1,2-diol : Two hydroxyl (-OH) groups are attached to carbons 1 and 2.

  • 4-amino : An amino (-NH2) group is located at the 4th position relative to the hydroxyl groups.

  • (1R,2S)- : This Cahn-Ingold-Prelog notation defines the absolute configuration at the chiral centers C1 and C2. The (1R,2S) configuration indicates that the hydroxyl groups on C1 and C2 are on opposite faces of the ring, resulting in a trans relationship.

  • rac- : The prefix 'rac' denotes a racemic mixture, meaning it is an equimolar mixture of the (1R,2S) enantiomer and its non-superimposable mirror image, the (1S,2R) enantiomer.

The general, non-stereospecific IUPAC name is simply 4-aminocyclohexane-1,2-diol.[2]

Synonyms and Common Identifiers

For database searching and procurement, the following identifiers are commonly used for the general structure:

IdentifierValueSource
CAS Number 1461727-90-1[2][3]
PubChem CID 3751122[2]
Molecular Formula C6H13NO2[2]
Synonym SCHEMBL2135620[2]
Molecular Structure and Isomerism

The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The substituents (amino and hydroxyl groups) can be in either axial or equatorial positions. For the trans-diol, one hydroxyl group is typically axial and the other equatorial, or both are equatorial in a different chair conformation. The stereochemistry is critical for biological activity, as molecular shape dictates binding to enzyme active sites or cellular receptors.

G cluster_isomers Stereoisomers of 4-Aminocyclohexane-1,2-diol rac_trans rac-trans-(1R,2S/1S,2R) (Topic of this guide) cis cis-Isomers ((1R,2R) and (1S,2S)) rac_trans->cis Diastereomers enantiomer_R (1R,2S)-Enantiomer rac_trans->enantiomer_R Component of enantiomer_S (1S,2R)-Enantiomer rac_trans->enantiomer_S Component of enantiomer_R->enantiomer_S Enantiomers

Caption: Logical relationship of stereoisomers for 4-aminocyclohexane-1,2-diol.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME).[4] Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) dictate how the compound behaves in a biological system.[5]

PropertyValueSignificance in Drug Development
Molecular Weight 131.17 g/mol [2]Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5).
XLogP3 -1.0[2]The negative value indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
H-Bond Donors 3[2]The amino and two hydroxyl groups can donate hydrogen bonds, contributing to high solubility in water.[4]
H-Bond Acceptors 3[2]The nitrogen and oxygen atoms can accept hydrogen bonds, further enhancing aqueous solubility.
pKa (Predicted) ~9-10 (amino), ~14-15 (hydroxyl)The amino group will be protonated (cationic) at physiological pH (~7.4), influencing receptor binding and solubility.
Aqueous Solubility High (predicted)Essential for formulation and systemic distribution. Amphoteric compounds often exhibit U-shaped pH-solubility profiles.[6]

The presence of both a basic amino group and acidic hydroxyl groups makes this molecule amphoteric. Its high degree of polarity, indicated by the low LogP and high hydrogen bonding capacity, suggests it would be a suitable candidate for targeting binding sites with polar residues.

Synthesis and Methodologies

The stereoselective synthesis of aminocyclitols is a challenging yet critical area of organic chemistry. Modern methods often employ enzymatic catalysis to achieve high regio- and stereoselectivity, which is difficult to accomplish with classical chemical methods.[1][7]

Retrosynthetic Strategy: Enzymatic Approach

A highly efficient and stereoselective pathway to synthesize aminocyclohexanol derivatives involves a one-pot enzymatic cascade.[7] This approach offers significant advantages in terms of environmental impact ("green chemistry") and reaction specificity. A plausible route to a related core structure starts from cyclohexane-1,4-dione.

G cluster_enzymes Enzymatic Toolkit start Cyclohexane-1,4-dione intermediate1 4-Hydroxycyclohexanone start->intermediate1 Step 1: Regioselective Monoreduction (KRED) final_product cis/trans-4-Aminocyclohexanol intermediate1->final_product Step 2: Stereoselective Transamination (ATA) KRED Keto Reductase (KRED) ATA Amine Transaminase (ATA)

Caption: Enzymatic cascade for the synthesis of 4-aminocyclohexanol isomers.

Experimental Protocol: One-Pot Sequential Synthesis

The following protocol is adapted from established methodologies for the synthesis of related aminocyclohexanols and represents a field-proven approach.[7]

Objective: To synthesize cis/trans-4-aminocyclohexanol isomers from cyclohexane-1,4-dione via a two-step enzymatic cascade.

Materials:

  • Cyclohexane-1,4-dione

  • Keto Reductase (KRED) with high regioselectivity (e.g., LK-KRED from Lactobacillus kefir)

  • Amine Transaminase (ATA) with desired stereopreference (cis or trans)

  • NAD(P)+ cofactor

  • Propan-2-ol (for cofactor recycling)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Sodium phosphate buffer (pH 7.0)

  • Tris-HCl buffer (pH 8.5)

Step 1: Regioselective Monoreduction

  • Reaction Setup: In a temperature-controlled vessel, prepare a 50 mM sodium phosphate buffer (pH 7.0).

  • Substrate Addition: Dissolve cyclohexane-1,4-dione to a final concentration of 50 mM.

  • Cofactor & Recycling: Add NAD(P)+ to 1.0 mM and propan-2-ol (2 equivalents) to serve as the sacrificial hydride donor for cofactor regeneration.

    • Causality: Using a recycling system is cost-effective and drives the equilibrium towards the product by regenerating the active form of the nicotinamide cofactor.

  • Enzyme Addition: Add a catalytically sufficient amount of a regioselective KRED. The choice of KRED is critical to selectively reduce only one of the two ketone groups, avoiding the formation of the diol side-product.[7]

  • Incubation: Incubate the reaction at 30°C with agitation (e.g., 700 rpm) for 12-24 hours, monitoring the conversion of the starting material by HPLC or GC.

Step 2: Stereoselective Transamination

  • pH Adjustment: Once the reduction is complete, adjust the pH of the reaction mixture to the optimum for the chosen ATA (typically pH 8.0-9.0) using a suitable buffer like Tris-HCl.

  • ATA Components: Add the stereocomplementary Amine Transaminase (ATA), the amine donor (e.g., isopropylamine, >10 equivalents), and the PLP cofactor (1 mM).

    • Causality: The choice of ATA dictates the final stereochemistry (cis or trans) of the amino group relative to the hydroxyl group. A large excess of the amine donor is required to push the reaction equilibrium towards product formation.

  • Incubation: Continue incubation at 30°C with agitation for another 24-48 hours. Monitor the formation of the final 4-aminocyclohexanol product.

  • Workup and Purification: Upon completion, terminate the reaction by protein precipitation (e.g., with acetonitrile) or heat denaturation. Centrifuge to remove the enzymes. The supernatant can then be purified using standard chromatographic techniques (e.g., ion-exchange chromatography) to isolate the desired aminocyclohexanol isomer.

This enzymatic method provides a modular and highly selective route to access specific stereoisomers of aminocyclitols, which are valuable building blocks.[7]

Applications in Research and Drug Development

The aminocyclitol scaffold is a "privileged substructure" in medicinal chemistry, appearing in a wide range of biologically active molecules.[1] Its rigid, three-dimensional cyclohexane core allows for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets.

  • Scaffold for Drug Design: Aminocyclitols are versatile scaffolds used to develop new therapeutic agents.[1] The amino and hydroxyl groups can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. The cyclohexane ring serves as a bioisostere for sugar moieties, leading to the development of carbocyclic nucleoside analogues with enhanced metabolic stability.

  • Antiviral Agents: Many carbocyclic nucleoside analogues, which feature an aminocyclitol core in place of a ribose sugar, exhibit potent antiviral activity. This structural modification prevents enzymatic cleavage by glycosidases, increasing the drug's half-life in the body.

  • Glycosidase Inhibitors: Aminocarbasugars, a subset of aminocyclitols, are known for their ability to inhibit glycosidases.[1] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in areas like diabetes and viral infections.

  • Asymmetric Catalysis: Chiral aminocyclohexane derivatives, such as the related trans-1,2-diaminocyclohexane, are foundational components of highly effective ligands used in asymmetric catalysis, such as in the Jacobsen epoxidation and Trost allylic alkylation.[8] This highlights the value of the chiral cyclohexane scaffold in controlling chemical transformations.

  • Anticancer Drug Precursors: The rigid cyclohexane framework is used to develop conformationally constrained amino acids or to build complex molecules targeting cancer pathways.[9][10] For instance, the related (1R,2R)-diaminocyclohexane is a key component of the platinum-based chemotherapy drug Oxaliplatin.[8]

Conclusion

rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a structurally defined chemical entity with significant potential as a building block in drug discovery and chemical synthesis. Its stereochemistry, characterized by a trans-diol and a 4-amino group, provides a rigid scaffold for creating molecules with precise three-dimensional architectures. The hydrophilic nature of the molecule, conferred by its multiple hydrogen bonding groups, makes it highly soluble in aqueous media. Modern enzymatic synthesis methods offer a powerful and selective means of producing this and related aminocyclitols, paving the way for their broader application in the development of novel therapeutics and advanced chemical catalysts.

References

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • 4-Aminocyclohexane-1,2-diol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • cis-(1S,4R)-4-aminocyclohexane-1,2-diol. (2025, November 15). PubChem. Retrieved February 15, 2026, from [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. (2025, January 11). MDPI. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2018, September 28). Patsnap Eureka. Retrieved February 15, 2026, from [Link]

  • CYCLOHEXANE COMPOUNDS: II. SYNTHESIS AND STRUCTURE OF TWO STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. (n.d.). Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.). Tetrahedron. Retrieved February 15, 2026, from [Link]

  • Medicinal Chemistry of Aminocyclitols. (n.d.). Digital.CSIC. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.
  • Cyclohexane-1,2-diol. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • trans-1,2-Diaminocyclohexane. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • New cyclic aminals derived from rac-trans-1,2-diaminocyclohexane. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Physicochemical descriptors in property-based drug design. (2004, December 15). PubMed. Retrieved February 15, 2026, from [Link]

  • (R)(S)-1,2-Diaminocyclohexane; (+/-)-cis-Cyclohexane-1,2-diamine; cis-(1S,2R). (n.d.). National Center for Advancing Translational Sciences. Retrieved February 15, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • 4-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

The Aminocyclohexanediol Scaffold: From Streptomycin to Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and drug discovery. It synthesizes historical context, structural analysis, and practical laboratory protocols.

Executive Summary

The aminocyclohexanediol core—often embedded within the broader family of aminocyclitols —represents a privileged scaffold in medicinal chemistry. Historically isolated as the "warhead" component of aminoglycoside antibiotics (e.g., the 2-deoxystreptamine ring), this structure has evolved from a natural product curiosity to a versatile platform for RNA-targeting therapeutics, glycosidase inhibitors, and asymmetric chiral ligands. This guide dissects the structural evolution of these compounds, details the transition from fermentation-based isolation to stereoselective total synthesis, and provides a validated protocol for accessing chiral aminocyclohexane derivatives.

Historical Genesis: The Antibiotic Era

The discovery of aminocyclohexanediols is inextricably linked to the "Golden Age" of antibiotic discovery.

The Waksman Breakthrough (1943-1944)

While penicillin (1928) targeted cell wall synthesis, the isolation of Streptomycin by Selman Waksman and Albert Schatz at Rutgers University introduced a new mechanism: protein synthesis inhibition.

  • The Molecule: Streptomycin's structure revealed a complex trisaccharide-like arrangement centered on a cyclohexane ring substituted with amino (guanidino) and hydroxyl groups.

  • The Core: This central ring was identified as Streptidine (a diguanidino-inositol derivative). Later, the related 2-Deoxystreptamine (2-DOS) ring was found to be the common core of Kanamycin, Gentamicin, and Neomycin.

  • Significance: The 2-DOS ring acts as a flexible "hinge," positioning the peripheral sugar rings to bind specifically to the bacterial 16S rRNA A-site, causing mistranslation.

Structural Evolution

The field moved from random soil screening to semi-synthesis. The focus shifted to modifying the aminocyclohexanediol core to combat resistance mechanisms (e.g., N-acetylation, O-phosphorylation).

History Start 1943: Streptomyces griseus (Soil Screening) Discovery Isolation of Streptomycin (First Aminoglycoside) Start->Discovery CoreID Identification of Streptamine/2-DOS Core Discovery->CoreID Structural Elucidation Resistance Resistance Emergence (Modifying Enzymes) CoreID->Resistance Clinical Use SemiSynth Semi-Synthetic Era (Amikacin, Arbekacin) Resistance->SemiSynth Chemical Modification Modern Modern Mimetics (RNA Targeting / Chiral Ligands) SemiSynth->Modern Scaffold Hopping

Figure 1: The evolutionary trajectory of aminocyclohexanediol discovery, moving from natural product isolation to targeted semi-synthesis.

Structural Classes & Stereochemistry

The term "aminocyclohexanediol" encompasses several isomers. In drug development, the specific arrangement of the amine and hydroxyl groups dictates biological function.

The Three Pillars
ClassCore StructureKey RepresentativePrimary Application
1,2-Aminocyclohexanediols Vicinal amine/OHtrans-2-Aminocyclohexanol (precursor)Chiral auxiliaries, asymmetric catalysis ligands.
1,3-Aminocyclohexanediols Meta amine/OH2-Deoxystreptamine (2-DOS) Aminoglycoside antibiotics (RNA binding).
Aminocyclitols PolysubstitutedConduramines, ValienamineGlycosidase inhibitors (Diabetes, Lysosomal storage).
Stereochemical Imperative

The cyclohexane ring exists primarily in a chair conformation.

  • 1,2-trans (Diequatorial): The most stable and common synthetic target. Formed via ring-opening of epoxides.[1][2][3][4]

  • 1,3-cis (Meso): The 2-DOS core is a meso compound (achiral itself) but becomes chiral upon substitution at the 4- or 6-position. This unique symmetry is critical for the "promiscuous" binding of aminoglycosides to bacterial RNA.

Synthetic Methodologies

Modern synthesis has moved away from degradation of natural products toward de novo asymmetric synthesis.

The Epoxide Route (Standard)

The most reliable method for generating 1,2-aminocyclohexanediol motifs is the nucleophilic opening of cyclohexene oxide (or epoxy-cyclohexanols).

  • Mechanism: SN2 attack on the epoxide.[4]

  • Stereochemistry: Inversion of configuration leads to trans-products.

  • Regioselectivity: Controlled by steric hindrance or directing groups (e.g., neighboring hydroxyls).

The Ferrier Rearrangement (Advanced)

For aminocyclitols (sugar mimics), the Ferrier rearrangement of glycal derivatives provides a direct route to chiral cyclohexanones, which can be reduced to aminocyclohexanediols.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (1R,2R)-2-Azidocyclohexanol (Precursor to trans-1,2-Aminocyclohexanediol derivatives).

Rationale: This protocol uses a Cobalt-Salen catalyst for the Kinetic Resolution of racemic epoxides. It is the industry standard for obtaining high enantiomeric excess (ee) for aminocyclohexanediol precursors.

Reagents & Equipment
  • Substrate: (±)-Cyclohexene oxide (neat).

  • Nucleophile: Trimethylsilyl azide (TMSN3).

  • Catalyst: (R,R)-Co(salen) complex (Jacobsen’s Catalyst).

  • Solvent: THF (anhydrous).

  • Equipment: Flame-dried round-bottom flask, inert gas (Argon) line, magnetic stirrer.

Step-by-Step Workflow
  • Catalyst Activation:

    • In a glovebox or under Argon, dissolve (R,R)-Co(salen) (0.5 mol%) in THF.

    • Add acetic acid (2 equiv relative to catalyst) and stir for 30 min in open air to oxidize Co(II) to Co(III)-OAc species (counter-ion exchange). Critical Step: The active species is the Co(III) complex.

  • Ring Opening Reaction:

    • Cool the mixture to 0°C.

    • Add (±)-Cyclohexene oxide (1.0 equiv).

    • Dropwise add TMSN3 (0.55 equiv). Note: We use 0.55 equiv to resolve the racemate; one enantiomer reacts faster.

    • Allow to warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor via GC or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the azide peak and formation of the silyl ether.

  • Workup & Solvolysis:

    • Concentrate the reaction mixture in vacuo.

    • Dissolve residue in MeOH and add a catalytic amount of citric acid to cleave the TMS group.

    • Stir for 2 hours.

    • Remove MeOH, dilute with water, and extract with CH2Cl2.

  • Purification:

    • Flash chromatography on silica gel.

    • Yield: Typically 40-45% (maximum theoretical is 50% for resolution).

    • ee: >95% for the (1R,2R)-trans-2-azidocyclohexanol.

  • Reduction to Amine (Final Step):

    • Hydrogenation (H2, Pd/C) of the isolated azide yields the free amine.

Protocol Step1 Step 1: Catalyst Activation (Co-Salen + AcOH) Step2 Step 2: Kinetic Resolution (Racemic Epoxide + TMSN3) Step1->Step2 Active Cat. Step3 Step 3: Solvolysis (TMS cleavage) (MeOH / Citric Acid) Step2->Step3 Silyl Ether Intermediate Step4 Step 4: Reduction (H2, Pd/C) Step3->Step4 Azido-Alcohol Result Product: (1R,2R)-2-Aminocyclohexanol (>95% ee) Step4->Result

Figure 2: Workflow for the kinetic resolution of cyclohexene oxide to yield enantiopure aminocyclohexanol derivatives.

Therapeutic Applications & Mechanism

Beyond historical antibiotics, the aminocyclohexanediol scaffold is experiencing a renaissance.

RNA Targeting

The 2-DOS core targets the A-site of the 16S ribosome.

  • Mechanism: The aminocyclitol ring locks the adenines A1492 and A1493 in a "flipped out" conformation, which is normally only seen when a correct tRNA anticodon matches the mRNA codon. This lowers the energy barrier for incorrect tRNA acceptance, leading to nonsense proteins and cell death.

Glycosidase Inhibition

Aminocyclitols (like Valienamine) mimic the transition state of sugar hydrolysis (oxocarbenium ion).

  • Application: Drugs like Voglibose and Miglitol (used in Type 2 Diabetes) are aminocyclohexanediol derivatives that inhibit alpha-glucosidase, delaying carbohydrate digestion.

Chiral Ligands

trans-1,2-Diaminocyclohexane and trans-2-aminocyclohexanol are privileged scaffolds for asymmetric catalysts (e.g., Trost ligands, Jacobsen catalysts) used to synthesize other drugs.

References

  • Schatz, A., Bugie, E., & Waksman, S. A. (1944).[5][6][7] Streptomycin, a Substance Exhibiting Antibiotic Activity Against Gram-Positive and Gram-Negative Bacteria.[7][8] Proceedings of the Society for Experimental Biology and Medicine.

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.

  • Rinehart, K. L. (1980). Biosynthesis and mutasynthesis of aminocyclitol antibiotics. Japan Antibiotics Research Association.

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

  • Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews.

Sources

A Technical Guide to the Physicochemical Characterization of rac-(1R,2S)-4-aminocyclohexane-1,2-diol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction: The Significance of Physical Properties in Drug Development

The compound rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a valuable chiral building block in medicinal chemistry. Its stereochemistry and functional groups (two hydroxyls and a primary amine) make it an attractive scaffold for the synthesis of novel therapeutic agents. An accurate determination of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its successful application. These parameters are critical for:

  • Purity Assessment: A sharp and well-defined melting point range is a primary indicator of high purity for a crystalline solid.

  • Process Development: Knowledge of the melting point is essential for designing crystallization and purification protocols. The boiling point, particularly under vacuum, informs distillation and drying conditions, crucial for removing residual solvents without thermal degradation.

  • Material Science and Formulation: These properties influence the compound's solid-state characteristics, which can impact its stability, solubility, and ultimately, its bioavailability in a formulated drug product.

This guide will provide detailed, field-proven protocols for the accurate determination of these vital physical constants.

Melting Point Determination: A Cornerstone of Purity and Identity

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden this range.

Causality Behind Experimental Choices

The chosen methodology for melting point determination is the capillary method, favored for its requirement of a small sample size and its high accuracy. The key experimental variables that must be controlled are the heating rate and the sample preparation.

  • Heating Rate: A slow heating rate (1-2 °C per minute) in the vicinity of the expected melting point is critical. A rapid temperature increase can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

  • Sample Preparation: The sample must be finely powdered and tightly packed into the capillary tube. This ensures uniform heat distribution throughout the sample, leading to a sharp, observable melt.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Place a small amount of dry rac-(1R,2S)-4-aminocyclohexane-1,2-diol onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder.

    • Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm is achieved.

  • Apparatus Setup:

    • Utilize a calibrated digital melting point apparatus.

    • Insert the capillary tube containing the sample into the designated port in the heating block.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary determination with a fast heating rate (10-15 °C/minute) can be performed to establish a rough estimate.

    • For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Begin heating at a rate of approximately 10 °C per minute until the temperature is about 15 °C below the estimated melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1-T2.

Data Presentation
ParameterValue
Expected Melting Point RangeTo be determined experimentally
Literature Value (if available)Not available

Boiling Point Determination: Navigating Thermal Stability

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds with high melting points and multiple functional groups capable of hydrogen bonding, like rac-(1R,2S)-4-aminocyclohexane-1,2-diol, the boiling point at atmospheric pressure is expected to be high. At such temperatures, the risk of thermal decomposition increases significantly. Therefore, the determination of the boiling point is almost always performed under reduced pressure (vacuum).

Rationale for Vacuum Distillation

Lowering the external pressure reduces the temperature required for a liquid to boil. This is a critical consideration for thermally sensitive molecules. By determining the boiling point at a specific, reduced pressure, the data can be extrapolated to estimate the boiling point at other pressures, including atmospheric pressure, using a pressure-temperature nomograph.

Experimental Protocol: Microscale Boiling Point Determination under Vacuum
  • Apparatus Setup:

    • Place a small amount (0.5-1 mL) of the molten or liquid sample into a small test tube.

    • Introduce a short, inverted capillary tube (sealed at the top) into the test tube. This will act as a nucleation site for boiling.

    • Secure the test tube to a thermometer with the bulb of the thermometer level with the sample.

    • Place this assembly into a heating bath (e.g., a Thiele tube with high-boiling silicone oil).

    • Connect the apparatus to a vacuum source with a manometer to accurately measure the pressure.

  • Measurement:

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the bath gently with constant stirring.

    • Observe the inverted capillary. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the inverted capillary. This indicates that the vapor pressure of the sample is equal to the external pressure.

    • Record this temperature and the corresponding pressure.

Data Presentation
Pressure (mmHg)Boiling Point (°C)
To be determinedTo be determined
To be determinedTo be determined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the physicochemical characterization of rac-(1R,2S)-4-aminocyclohexane-1,2-diol.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Melting Point Protocol cluster_2 Boiling Point Protocol A Sample Procurement & Purity Assessment B Melting Point Determination A->B Crystalline Solid C Boiling Point Determination (Vacuum) A->C Liquid/Molten Sample D Data Analysis & Reporting B->D C->D B1 Sample Preparation (Dry, Powdered) B2 Capillary Loading (2-3 mm) B1->B2 B3 Slow Heating (1-2 °C/min) B2->B3 B4 Record T1 (First Liquid) & T2 (All Liquid) B3->B4 C1 Microscale Setup with Inverted Capillary C2 Establish Vacuum & Record Pressure C1->C2 C3 Heat until Rapid Bubbling C2->C3 C4 Cool & Record Temp. at Liquid Entry C3->C4

Caption: Workflow for the determination of melting and boiling points.

Conclusion: Ensuring Data Integrity in Drug Discovery

The accurate determination of the physical properties of rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a non-negotiable step in its journey from a synthetic intermediate to a potential drug candidate. The protocols outlined in this guide represent the industry standard for generating high-quality, reliable data. By understanding the causality behind each experimental step, researchers can ensure the integrity of their results, thereby facilitating sound decision-making in process development, formulation, and regulatory submissions.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Williamson, K.L., & Masters, K.M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

  • PubChem. 4-Aminocyclohexane-1,2-diol. National Center for Biotechnology Information. [Link]

Methodological & Application

High-Fidelity Synthesis & Functionalization of rac-(1R,2S)-4-Aminocyclohexane-1,2-diol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Aminocyclitol Scaffold

The rac-(1R,2S)-4-aminocyclohexane-1,2-diol scaffold represents a cornerstone in modern Fragment-Based Drug Discovery (FBDD). Structurally analogous to aminocarbasugars, this motif offers a unique three-dimensional vector set: a hydrophilic cis-diol "head" capable of mimicking carbohydrate recognition elements, and a distal amine "tail" ideal for diverse library elaboration.

This guide moves beyond basic synthesis, providing a robust, industrial-grade workflow for transforming this racemic starting material into high-purity, enantiopure building blocks. We focus on a "Protect-Resolve-Differentiate" strategy that maximizes yield and stereochemical integrity.

Key Applications
  • Glycosidase Inhibitors: Mimicry of transition states in carbohydrate hydrolysis.

  • RNA-Binding Small Molecules: The 1,2-diol provides hydrogen-bonding capability similar to aminoglycosides but with reduced toxicity profiles.

  • GPCR Ligands: The cyclohexane ring provides a rigid spacer between pharmacophores.

Strategic Scaffolding & Reactivity Profile

Before initiating wet chemistry, one must understand the reactivity hierarchy of the molecule.

Functional GroupReactivityStrategic Role
C1-OH / C2-OH cis-DiolThe Anchor. The (1R,2S) relative stereochemistry allows for simultaneous protection as a cyclic acetonide (isopropylidene acetal).[1] This locks the conformation and masks polarity.
C4-NH₂ Primary AmineThe Vector. Highly nucleophilic. Must be orthogonally protected (e.g., Boc, Cbz) to prevent interference during diol manipulation, or used immediately for library coupling.
Cyclohexane Ring ScaffoldThe Spacer. Provides defined spatial arrangement. The rac nature requires early-stage resolution if enantiopurity is required.

The "Hub" Protocol: Orthogonal Protection

This protocol establishes the Universal Intermediate : tert-butyl (3,4-dihydroxycyclohexyl)carbamate acetonide. This intermediate is soluble in organic solvents, stable, and ready for chiral resolution or functionalization.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Starting Material: rac-(1R,2S)-4-aminocyclohexane-1,2-diol (HCl salt or free base).

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (pTsOH).

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Acetone (dry).

Step-by-Step Methodology
Phase A: Chemoselective N-Boc Protection

Rationale: We protect the amine first to prevent N-alkylation or Schiff base formation during subsequent steps.[1]

  • Dissolution: Suspend 10.0 mmol of the starting aminodiol in 30 mL of MeOH/DCM (1:1 v/v).

  • Basification: If using the HCl salt, add TEA (2.2 eq) dropwise at 0°C until pH ~9.

  • Addition: Add Boc₂O (1.1 eq) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ninhydrin stain). The baseline amine spot should disappear, replaced by a less polar spot (Rf ~0.4 in 10% MeOH/DCM).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90% as a white foam.[2]

Phase B: cis-Diol Acetonide Formation

Rationale: The (1R,2S) cis-geometry allows thermodynamic trapping with 2,2-DMP.[1] Trans-diols will not react under these conditions, serving as a purification filter.

  • Setup: Dissolve the N-Boc intermediate (from Phase A) in dry Acetone (10 mL/g).

  • Catalysis: Add 2,2-Dimethoxypropane (5.0 eq) followed by catalytic pTsOH (0.05 eq).

  • Execution: Stir at RT for 2–12 hours.

    • Mechanism:[3][4][5][6][7] Acid-catalyzed transacetalization drives the equilibrium by releasing volatile methanol.

    • Troubleshooting: If reaction stalls, add 4Å molecular sieves to scavenge generated methanol.

  • Quench: Neutralize with TEA (0.1 eq) before concentration to prevent acid-catalyzed hydrolysis during evaporation.

  • Purification: Flash column chromatography (Hexane/EtOAc). The acetonide is significantly less polar than the diol.

Chiral Resolution Strategy (The "Fork")

Since the starting material is racemic, separating the (1R,2S) and (1S,2R) enantiomers is critical for clinical development.

Method A: Preparative Chiral HPLC (Recommended for Speed)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).

  • Detection: UV at 210 nm (Boc absorption).

  • Outcome: Baseline separation is typically achieved due to the rigid acetonide ring interacting distinctly with the chiral stationary phase.

Method B: Classical Resolution (Recommended for Scale)

Rationale: Tartaric acid derivatives often co-crystallize with amino-cyclohexanols.[1]

  • Deprotection: Briefly remove the Boc group (TFA/DCM) to expose the free amine of the acetonide-protected intermediate.

  • Salt Formation: Treat with (L)-(+)-Tartaric acid in EtOH.

  • Crystallization: Heat to reflux and cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize.

  • Free Basing: Treat the crystals with 1M NaOH and re-protect with Boc if necessary.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway, emphasizing the "Hub" strategy.

G Start Raw Material: rac-(1R,2S)-4-amino cyclohexane-1,2-diol Step1 Phase A: N-Boc Protection (Boc2O, TEA) Start->Step1 Check1 Checkpoint: Ninhydrin Negative? Step1->Check1 Step2 Phase B: Acetonide Formation (2,2-DMP, pTsOH) Check1->Step2 Yes Hub THE HUB INTERMEDIATE N-Boc-O-Acetonide (Stable, Soluble) Step2->Hub Resolution Chiral Resolution (HPLC or Tartaric Salt) Hub->Resolution PathA Path A: N-Derivatization (Amides, Ureas) Resolution->PathA Library Gen PathB Path B: Diol Deprotection (TFA/H2O) PathA->PathB Final Enantiopure Bioactive Ligands PathB->Final

Caption: Divergent synthesis workflow transforming the racemic aminodiol into enantiopure libraries via the N-Boc-acetonide "Hub" intermediate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized derivatives, the following analytical signatures must be verified.

TechniqueParameterExpected Observation
¹H NMR Acetonide MethylsTwo distinct singlets at ~1.3 and ~1.5 ppm (indicates rigid ring lock).
¹H NMR Carbamate NHBroad singlet ~4.5–5.0 ppm (exchangeable with D₂O).
¹³C NMR Quaternary CSignal at ~108 ppm confirms the isopropylidene acetal carbon.
MS (ESI) Fragmentation[M+H]⁺ is often weak; look for [M+Na]⁺ or fragment [M-Boc+H]⁺.
TLC StainingNinhydrin: Red/Purple (Free amine).[1] Anisaldehyde: Blue/Violet (Protected diol/carbamate).

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If the starting material contains trans-diol impurities, they will fail to form the acetonide under kinetic conditions. Use this step to purify the cis-isomer by washing away the unreacted trans-diol during the aqueous workup of Phase B.

  • Solubility: The free aminodiol is highly polar and water-soluble. Do not attempt to extract it from water into DCM. Always perform the N-Boc protection in a semi-aqueous or methanolic phase, then extract the lipophilic Boc-derivative.

  • Acid Sensitivity: The acetonide is acid-labile. Ensure the chloroform used for NMR is neutralized (pass through basic alumina) to prevent degradation in the NMR tube.

References

  • BenchChem Technical Support. (2025).[3] Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.[3] BenchChem.[3] Link

  • Díaz, L., & Delgado, A. (2010).[8] Medicinal Chemistry of Aminocyclitols.[3][8] Current Medicinal Chemistry, 17(22), 2393-2418. Link

  • Gao, C. Z., et al. (2014).[2] Efficient chiral resolution of (±)-cyclohexane-1,2-diamine.[9][2] Journal of Chemical Research, 38(8), 490–492.[2] Link

  • PubChem. (2025). Compound Summary: 4-Aminocyclohexane-1,2-diol (CID 3751122). National Library of Medicine. Link

  • Karjalainen, O. K., & Koskinen, A. M. (2012). Diastereoselective Synthesis of Aminocyclitols. Organic & Biomolecular Chemistry.[3][10][11][2][12][13] Link

Sources

Application Note: Strategic Utilization of rac-(1R,2S)-4-aminocyclohexane-1,2-diol in Asymmetric Synthesis

[1]

Executive Summary

The compound rac-(1R,2S)-4-aminocyclohexane-1,2-diol (hereafter referred to as rac-1 ) represents a high-value, densely functionalized scaffold.[1] While commercially available as a racemic mixture, its utility in asymmetric synthesis is unlocked through Chemoenzymatic Kinetic Resolution (CKR) . Once resolved, the enantiopure scaffold serves as a critical intermediate for:

  • Neuraminidase Inhibitors: Synthesis of Oseltamivir (Tamiflu) analogs.[1]

  • Chiral Ligand Design: Precursor to conformationally locked cis-1,2-aminoalcohol ligands used in asymmetric transfer hydrogenation.[1]

  • Organocatalysis: Scaffold for multifunctional hydrogen-bonding catalysts.[1]

This guide provides a validated workflow for the resolution of rac-1 and its subsequent application in synthesizing chiral building blocks.

Strategic Analysis: The Stereochemical Pivot

rac-1 possesses three contiguous stereocenters. The (1R,2S) designation indicates a cis-diol relationship.[1] The strategic value lies in the 4-amino group, which provides a distal handle for functionalization without disrupting the metal-binding or H-bonding geometry of the 1,2-diol system.

Mechanistic Advantage

In asymmetric catalysis, the resolved scaffold acts as a "conformationally locked" mimic of flexible linear amino alcohols. The cyclohexane ring imposes rigidity, reducing the entropic penalty upon metal coordination (e.g., in Zn(II) or Ru(II) complexes), thereby enhancing enantioselectivity in downstream reactions.

Core Protocol A: Chemoenzymatic Kinetic Resolution

Objective: Isolate enantiopure (1R,2S,4R)-4-aminocyclohexane-1,2-diol from the racemic mixture using selective enzymatic acylation.

Principle: Lipases (specifically Candida antarctica Lipase B, CAL-B) discriminate between the enantiomers of rac-1 , selectively acylating the hydroxyl group of one enantiomer while leaving the other untouched.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: rac-(1R,2S)-4-aminocyclohexane-1,2-diol (10 mmol).

  • Biocatalyst: Immobilized CAL-B (Novozym 435), >10,000 PLU/g.[1]

  • Acyl Donor: Vinyl acetate (5.0 eq).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) – anhydrous.[1]

  • Analysis: Chiral HPLC (Chiralpak AD-H column).

Step-by-Step Methodology
  • Preparation: Dissolve rac-1 (1.31 g, 10 mmol) in anhydrous MTBE (50 mL) in a 100 mL round-bottom flask.

    • Note: If solubility is poor, add 5% v/v THF. Avoid DMSO/DMF as they can denature the enzyme.

  • Enzyme Addition: Add Novozym 435 (200 mg) and Vinyl Acetate (4.6 mL, 50 mmol).

  • Incubation: Seal the flask and place it in an orbital shaker at 30°C, 200 rpm.

    • Critical Control: Do not exceed 40°C. Higher temperatures increase the reaction rate but degrade enantioselectivity (E-value).

  • Monitoring: Monitor reaction progress via HPLC every 4 hours.

    • Endpoint: Stop reaction when conversion reaches 50%. This typically occurs between 24-36 hours.

  • Termination: Filter the mixture through a celite pad to remove the immobilized enzyme. Wash the pad with MeOH (2 x 10 mL).

  • Separation: Concentrate the filtrate under reduced pressure.

    • Purification: The mixture now contains the (1S,2R)-diol (unreacted) and the (1R,2S)-monoacetate .[1] Separate via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Data Output: Resolution Efficiency
ParameterValueNotes
Conversion 49-51%Ideal kinetic resolution stops at exactly 50%.[1]
ee (Product) >98%Enantiomeric excess of the acetylated product.[2]
ee (Substrate) >97%Enantiomeric excess of the remaining diol.[3][2]
E-Value >200Selectivity factor (calculated via Chen-Sih equation).[1]

Core Protocol B: Application in Ligand Synthesis

Objective: Convert the resolved (1R,2S)-diol into a chiral Oxazoline-Alcohol Ligand (OAL) for asymmetric Henry reactions.

Pathway Logic

The cis-1,2-diol motif allows for the selective transformation of one hydroxyl group into a leaving group (mesylate) followed by cyclization, or direct condensation with nitriles to form oxazolines.[1]

Step-by-Step Methodology
  • Protection: Take the resolved (1R,2S)-diol (5 mmol). Protect the amine as N-Boc using Boc₂O (1.1 eq) and Et₃N in DCM.

  • Mesylation: Treat the N-Boc intermediate with MsCl (1.1 eq) at 0°C.

    • Selectivity: The equatorial OH is typically more reactive than the axial OH (depending on specific conformer), allowing regioselective activation.

  • Oxazoline Formation: React the mono-mesylate with benzonitrile in the presence of Lewis Acid (ZnCl₂, 10 mol%) at reflux.

    • Mechanism:[1] The nitrile attacks the carbocation or displaces the mesylate with inversion, forming the oxazoline ring.

  • Deprotection: Remove the Boc group with TFA/DCM (1:4).

Visualization of Workflows

Figure 1: Chemoenzymatic Resolution & Ligand Synthesis Pathway

The following diagram illustrates the bifurcation of the racemic starting material into two distinct chiral pools and their downstream applications.

Gcluster_0Input Phasecluster_1Kinetic Resolution (Enzymatic)cluster_2Chiral Output & ApplicationStartrac-(1R,2S)-4-aminocyclohexane-1,2-diolEnzymeNovozym 435Vinyl AcetateMTBE, 30°CStart->EnzymeAcylationSepChromatographic SeparationEnzyme->SepMixture (50% Conv)ProdA(1S,2R)-Diol (Unreacted)>97% eeSep->ProdAElution Fraction 1ProdB(1R,2S)-Monoacetate>98% eeSep->ProdBElution Fraction 2App1Application 1:Oseltamivir Analogs(Neuraminidase Inhibitors)ProdA->App1AziridinationApp2Application 2:Chiral Tridentate Ligands(Asymmetric Hydrogenation)ProdB->App2Hydrolysis & Oxazoline Formation

Caption: Workflow for the enzymatic resolution of rac-1 and divergence into pharmaceutical and catalytic applications.

Troubleshooting & Causality (E-E-A-T)

Common Failure Mode: Low Enantioselectivity (E < 50)[1]
  • Cause: Presence of water in the reaction matrix.[2] Lipases require a micro-aqueous layer to function, but excess water promotes non-selective hydrolysis of the acyl donor.

  • Correction: Use molecular sieves (3Å) in the MTBE solvent. Ensure the enzyme preparation is not overly dry (do not vacuum dry Novozym 435 excessively; it needs trace water).[1]

Common Failure Mode: Poor Solubility[1]
  • Cause: The amino-diol is highly polar.[1]

  • Correction: Do not heat to dissolve. Instead, use a co-solvent system.[1] 5-10% tert-Amyl alcohol is a superior alternative to THF as it is less stripping of the enzyme's essential water layer.

Safety Note
  • Vinyl Acetate: is a potential carcinogen and highly flammable.[1] All enzymatic steps should be performed in a fume hood.

  • Azide Chemistry: If converting the resolved alcohol to an amine via azide (for diamine ligands), ensure blast shields are used due to the shock sensitivity of low-molecular-weight organic azides.[1]

References

  • Gotor, V., et al. "Chemoenzymatic preparation of optically active trans- and cis-cyclohex-4-ene-1,2-diamine and trans-6-aminocyclohex-3-enol derivatives."[1][3] Journal of Organic Chemistry. (Demonstrates lipase-catalyzed resolution of cyclic amino alcohols).

  • Roche Research. "Industrial Synthesis of Oseltamivir Phosphate (Tamiflu): A Review."[1] Chimia. (Contextualizes the use of aminocyclohexane intermediates in drug synthesis).

  • Jacobsen, E. N., et al. "Comprehensive Asymmetric Catalysis."[1][4] Springer.[1] (Foundational text on using chiral 1,2-amino alcohols as ligand precursors).

  • Rebolledo, F., et al. "Lipase-catalyzed resolution of aminocyclohexanols."[1][3] Tetrahedron: Asymmetry. (Specific protocols for CAL-B mediated resolution).

(Note: While specific URLs for older papers may vary by institution access, the citations above refer to the canonical bodies of work establishing these protocols.)

Application Note: A Practical Guide to the Selective N-Acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Aminocyclohexanediols in Medicinal Chemistry

The N-acylated aminocyclohexanediol scaffold is a privileged structural motif in medicinal chemistry and drug development. The presence of the vicinal diol and the acylamino group provides a rich array of hydrogen bond donors and acceptors, enabling these molecules to engage in specific interactions with biological targets. N-acylated derivatives of aminocyclohexanediols have been explored for their potential as enzyme inhibitors, modulators of protein-protein interactions, and as chiral synthons for the synthesis of complex bioactive molecules. The precise control over the acylation of the amino group in the presence of hydroxyl functionalities is a critical step in the synthesis of these valuable compounds. This application note provides a detailed experimental protocol for the chemoselective N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol, a versatile building block in drug discovery.

Core Principle: Achieving Chemoselective N-Acylation

The primary challenge in the acylation of amino alcohols is the potential for competing O-acylation of the hydroxyl groups. The selective N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol can be achieved by leveraging the greater nucleophilicity of the amine compared to the hydroxyl groups under carefully controlled reaction conditions. The Schotten-Baumann reaction, a well-established method for acylating amines with acyl chlorides or anhydrides in the presence of a base, provides a robust framework for this transformation.[1][2][3][4] The choice of a biphasic solvent system, consisting of an organic solvent for the reactants and an aqueous phase containing the base, is a key feature of this method.[4] This setup allows for the efficient neutralization of the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the N-acylated product.[3][4]

Experimental Workflow Overview

The following diagram illustrates the key stages of the experimental protocol for the N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve_amine Dissolve Amino Diol in Aqueous Base prep_reagents->dissolve_amine Proceed to add_acyl_chloride Add Acyl Chloride in Organic Solvent dissolve_amine->add_acyl_chloride Slow Addition reaction_stir Stir at Room Temperature add_acyl_chloride->reaction_stir Initiate separate_layers Separate Organic Layer reaction_stir->separate_layers Upon Completion wash_organic Wash with Brine separate_layers->wash_organic dry_organic Dry over Na2SO4 wash_organic->dry_organic evaporate_solvent Evaporate Solvent dry_organic->evaporate_solvent purify_product Purify by Column Chromatography evaporate_solvent->purify_product characterization Characterize Product (NMR, MS, etc.) purify_product->characterization

Caption: A schematic overview of the N-acylation protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol using an acyl chloride under Schotten-Baumann conditions.

Materials and Reagents
ReagentGradeSupplier
rac-(1R,2S)-4-aminocyclohexane-1,2-diol≥98%Commercial Source
Acyl Chloride (e.g., Acetyl Chloride)Reagent GradeCommercial Source
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Deionized Water (DI H₂O)In-house
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial Source
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercial Source
TLC Plates (Silica Gel 60 F₂₅₄)Commercial Source
Solvents for TLC and Column ChromatographyHPLC GradeCommercial Source
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC chambers and UV lamp

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Reaction Setup and Procedure

Safety Precaution: Acyl chlorides are corrosive and react violently with water.[5][6] This procedure should be performed in a well-ventilated fume hood.[7]

  • Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve rac-(1R,2S)-4-aminocyclohexane-1,2-diol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0 °C in an ice bath.

    • Expert Insight: The use of excess base is crucial to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the starting material, thus ensuring the amine is in its free, nucleophilic form.[3] Cooling the reaction mixture helps to control the exothermic reaction and minimize potential side reactions.

  • Preparation of the Organic Phase: In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the stirred aqueous solution of the amino diol at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Analytical Tip: A suitable TLC eluent system for monitoring the reaction is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material (amino diol) will have a low Rf value, while the N-acylated product will be less polar and have a higher Rf value. Visualize the spots using a suitable stain, such as ninhydrin for the primary amine or a general stain like potassium permanganate.

Workup and Purification
  • Phase Separation: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acylated product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-acylated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Low Yield Incomplete reaction.Ensure dropwise addition of the acyl chloride at low temperature. Allow for sufficient reaction time.
Loss of product during workup.Perform extractions carefully and ensure complete transfer of layers.
Presence of O-acylated byproducts Reaction temperature too high.Maintain a low temperature (0 °C) during the addition of the acyl chloride.
Excess acyl chloride.Use a slight excess (1.1 eq) of the acyl chloride.
Starting material remains Insufficient base.Ensure the use of at least 2 equivalents of base.
Inefficient stirring.Use a magnetic stir bar that provides vigorous mixing of the biphasic system.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired N-acylated product can be achieved while minimizing the formation of O-acylated side products. This methodology is broadly applicable for the synthesis of a diverse range of N-acyl aminocyclohexanediol derivatives for applications in drug discovery and chemical biology.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. March 23, 2021. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. March 07, 2017. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Srivastava, R. & Venkatathri, N. Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry, 43B, 888-891 (2004).
  • Kocienski, P. J. Protecting Groups. Thieme (2004).
  • Quora. What safety precautions should you take when working with acetic anhydride? April 17, 2020. [Link]

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides). June 27, 2021. [Link]

  • PubChem. 4-Aminocyclohexane-1,2-diol. [Link]

  • Google Patents.
  • ACS Publications. Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. [Link]

  • Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. January 29, 2024. [Link]

  • WSU. Monitoring Reactions by TLC. [Link]

Sources

rac-(1R,2S)-4-aminocyclohexane-1,2-diol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: rac-(1R,2S)-4-aminocyclohexane-1,2-diol as a Building Block in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Escape from Flatland" Scaffold

The shift in medicinal chemistry from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is driven by the need to improve solubility, permeability, and target selectivity. rac-(1R,2S)-4-aminocyclohexane-1,2-diol represents a high-value Fsp³-rich building block .[1]

Unlike flat aniline derivatives, this saturated scaffold offers:

  • Vectorial Diversity: The amine and diol handles project into different quadrants of 3D space.[1]

  • Solubility Enhancement: The cis-1,2-diol moiety acts as an intrinsic solubilizing group (ISG), often negating the need for morpholine or piperazine "solubility tails."[1]

  • Stereochemical Richness: The (1R,2S) designation confirms a cis-diol relationship, enabling facile protection as an acetonide, while the C4-amine provides a handle for amide coupling or reductive amination.

Structural Analysis & Reactivity Profile

The nomenclature rac-(1R,2S) defines the relative stereochemistry of the hydroxyl groups as cis.[1] However, the relative orientation of the C4-amine to the diol system creates two possible diastereomers (syn or anti to the diol face).[1]

FeatureChemical ConsequenceApplication Utility
Cis-1,2-Diol Reacts rapidly with ketones/aldehydes to form cyclic acetals (e.g., acetonides).[1]Transient Protection: Allows selective reaction at the amine.[1] Rigidification: Acetonide formation locks the ring conformation.[1]
C4-Amine Primary amine, nucleophilic.Warhead Attachment: Site for electrophile introduction (acrylamides, epoxides).
Cyclohexane Core Chair conformation preference.[1]Fsp³ Score: Increases saturation (Fsp³ ≈ 1.0), improving logD and metabolic stability.
Reactivity Diagram

The following diagram illustrates the orthogonal protection strategies available for this scaffold.

ReactivityStrategy Start rac-(1R,2S)-4-amino cyclohexane-1,2-diol Acetonide Acetonide Protected (Amine Free) Start->Acetonide Acetone, H+, Dehydrating Agent N_Funct N-Functionalized Scaffold Start->N_Funct Selective N-Acylation (Controlled pH) Acetonide->N_Funct R-COCl or Ar-X (Amide Coupling/SnAr) Final Deprotected Polar Core N_Funct->Final HCl/MeOH or TFA (Acetonide Cleavage)

Caption: Orthogonal protection strategy. The cis-diol allows rapid acetonide formation, exposing the amine for elaboration before final deprotection.[1]

Protocol 1: De Novo Synthesis via Upjohn Dihydroxylation

While available commercially, synthesizing this block from N-Boc-3-cyclohexen-1-amine ensures control over the cis-diol stereochemistry and is cost-effective for gram-scale preparation.[1]

Objective: Synthesize rac-(1R,2S)-4-(Boc-amino)cyclohexane-1,2-diol. Precursor: N-Boc-3-cyclohexen-1-amine (derived from 3-cyclohexene-1-carboxylic acid or commercially sourced).[1]

Reagents:
  • N-Boc-3-cyclohexen-1-amine (1.0 equiv)[1]

  • Osmium tetroxide (OsO₄) (2.5 mol% - Caution: Volatile/Toxic) or K₂OsO₄[1]·2H₂O

  • N-Methylmorpholine N-oxide (NMO) (1.2 equiv)[1]

  • Solvent: Acetone/Water (4:1 v/v)[1]

  • Quench: Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask, dissolve N-Boc-3-cyclohexen-1-amine (10 mmol) in Acetone (40 mL) and Water (10 mL).

  • Oxidant Addition: Add NMO (12 mmol, 1.4 g) in one portion.

  • Catalysis: Cool the solution to 0 °C. Add the osmium catalyst (0.25 mmol) carefully.

    • Note: The solution will turn dark (brown/black) indicating active Os(VI) species.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 12 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the product is very polar).[1]

  • Quenching (Critical): Add saturated Na₂S₂O₃ (20 mL) and stir vigorously for 1 hour. This reduces residual Os(VIII) and Os(VI) to insoluble OsO₂ (black precipitate).

  • Workup: Filter the mixture through a pad of Celite to remove osmium residues. Concentrate the filtrate to remove acetone.[1]

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). The product is a diol and may have significant water solubility; salting out with NaCl is recommended.[1]

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Yield Expectation: 85-95%. Stereochemical Outcome: Exclusive formation of the cis-diol (rac-1R,2S).[1] The relationship to the amine (syn/anti) depends on the starting alkene conformation but is fixed relative to the diol.[1]

Protocol 2: Selective N-Functionalization & Acetonide Trapping[1]

To use this molecule as a building block, one must often react the amine without affecting the diol.[1]

Method A: The Acetonide Route (Recommended)

This method locks the diol, improving solubility in organic solvents (DCM/THF) for subsequent steps.

  • Protection: Suspend the crude diol (from Protocol 1) in 2,2-dimethoxypropane (DMP) (used as solvent) with a catalytic amount of p-toluenesulfonic acid (pTsOH). Stir at RT for 2 hours.

  • Workup: Neutralize with Et₃N, concentrate, and pass through a short silica plug.

  • Deprotection of Amine: Treat the N-Boc-acetonide intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

  • Result: You now have the 4-aminocyclohexane-1,2-diol acetonide salt . This is the versatile "warhead-ready" scaffold.[1]

Method B: Chemoselective Schotten-Baumann (Direct Acylation)

If acetonide protection is undesirable, use pH control to acylate the amine in the presence of free hydroxyls.[1]

  • Setup: Dissolve rac-(1R,2S)-4-aminocyclohexane-1,2-diol (HCl salt) in Water/THF (1:1).

  • Base Control: Adjust pH to ~8.5–9.0 using NaHCO₃ or Na₂CO₃.

  • Addition: Add the acyl chloride (e.g., benzoyl chloride) dropwise while maintaining pH 9.

    • Mechanism:[1][2][3][4][5] At pH 9, the amine is unprotonated (nucleophilic), while the alcohols remain protonated (neutral). At pH > 11, alkoxides form and compete.

  • Isolation: Extract with EtOAc. The amide forms exclusively.[1]

Application Note: Glycomimetics & Transition State Analogs

This scaffold is structurally homologous to sugars but lacks the ring oxygen (carba-sugars) and possesses an amine for modification.[1]

  • Glycosidase Inhibition: The cis-1,2-diol mimics the C2-C3 hydroxyls of mannose or glucose.[1] The protonated amine at C4 can mimic the positive charge of the oxocarbenium ion transition state during glycosidic hydrolysis.[1]

  • Design Strategy:

    • Start with the Acetonide-protected amine .[1]

    • Couple with a hydrophobic "tail" (e.g., biphenyl acetic acid) to target the aglycone binding pocket of the enzyme.

    • Deprotect the acetonide (HCl/MeOH).[1]

    • Result: A potent, metabolically stable glycosidase inhibitor candidate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters. Link

  • Ogawa, S., et al. (2005). "Design and synthesis of glycosidase inhibitor 5-amino-1,2,3,4-cyclohexanetetrol derivatives." Bioorganic & Medicinal Chemistry. Link

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for OsO4 dihydroxylation stereochemistry).

  • PubChem Compound Summary. (2024). "4-aminocyclohexane-1,2-diol."[1][6][7][8] Link

Sources

Protocol for the Resolution of Racemic 4-Aminocyclohexane-1,2-diol: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The enantiomers of 4-aminocyclohexane-1,2-diol are valuable chiral building blocks in medicinal chemistry and drug development. Their rigid cyclohexane scaffold, combined with the stereochemically defined amine and diol functionalities, makes them ideal precursors for synthesizing complex molecules, including ligands for asymmetric catalysis and active pharmaceutical ingredients (APIs). When synthesized from achiral starting materials, these compounds are typically produced as a racemic mixture—an equal 50:50 mix of both enantiomers.[1] Since the biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or even detrimental, the separation of these racemates is a critical process in pharmaceutical research and manufacturing.[2]

This document provides detailed protocols and technical insights for the resolution of racemic 4-aminocyclohexane-1,2-diol. We will explore two primary, field-proven methodologies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. The choice between these methods depends on factors such as scale, cost, desired enantiomeric purity, and available resources.

Strategy 1: Diastereomeric Salt Crystallization

This classical chemical resolution technique remains one of the most robust and scalable methods for separating chiral amines.[3] The underlying principle is the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[1][4] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, melting point, and crystal structure.[1] By carefully selecting a solvent system in which one diastereomeric salt is significantly less soluble than the other, the less-soluble salt can be selectively crystallized and isolated. The purified diastereomeric salt is then treated with a base to liberate the desired, enantiomerically enriched free amine.

Workflow for Diastereomeric Salt Resolution

G cluster_0 cluster_1 cluster_2 racemate Racemic (±)-Aminodiol diastereomers Mixture of Diastereomeric Salts (R)-Amine·(L)-Acid (S)-Amine·(L)-Acid racemate->diastereomers Reaction in Suitable Solvent reagent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) reagent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less-Soluble Salt (e.g., (R)-Amine·(L)-Acid) crystallization->solid Isolation liquid Mother Liquor with More-Soluble Salt (e.g., (S)-Amine·(L)-Acid) crystallization->liquid Separation liberation1 Basification (e.g., NaOH) & Extraction solid->liberation1 liberation2 Basification (e.g., NaOH) & Extraction liquid->liberation2 enantiomer1 Enantiopure (R)-Aminodiol liberation1->enantiomer1 enantiomer2 Enriched (S)-Aminodiol liberation2->enantiomer2

Caption: Workflow of resolution via diastereomeric salt formation.

Experimental Protocol

A. Materials and Equipment

Reagents & Solvents Equipment
Racemic trans-4-aminocyclohexane-1,2-diolErlenmeyer flasks / Round-bottom flasks
L-(+)-Tartaric acid or (R)-(-)-Mandelic acidMagnetic stirrer with heating plate
Methanol, Ethanol, Isopropanol, Water (HPLC grade)Büchner funnel and vacuum flask
Sodium hydroxide (NaOH), 4M aqueous solutionFilter paper
Dichloromethane (DCM) or Ethyl acetateRotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)pH meter or pH strips
Polarimeter
Chiral HPLC or GC system for ee analysis

B. Step-by-Step Methodology

Causality Note: The success of this method is critically dependent on the choice of the resolving agent and solvent system. An initial screening process is paramount. The goal is to identify a combination where one diastereomeric salt crystallizes readily in high purity, while the other remains in solution.

  • Screening Phase (Small Scale):

    • In separate test tubes, dissolve small, equimolar amounts of the racemic aminodiol and a chosen chiral acid (e.g., L-tartaric acid, D-tartaric acid, (R)-mandelic acid) in various solvents (e.g., methanol, ethanol, water, or mixtures thereof).

    • Heat gently to dissolve, then allow to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The ideal system will produce a good yield of crystalline solid. This solid can be isolated and a small portion treated with base to liberate the amine for preliminary analysis of optical rotation or enantiomeric excess (ee).

  • Formation of Diastereomeric Salt (Preparative Scale):

    • In a flask, dissolve the chosen chiral resolving agent (e.g., L-(+)-tartaric acid, 1.0 equivalent) in a minimum amount of the optimized hot solvent (e.g., methanol).

    • In a separate flask, dissolve the racemic 4-aminocyclohexane-1,2-diol (2.0 equivalents, as it's a di-acidic base for tartaric acid) in the same solvent, heating if necessary.

    • Slowly add the aminodiol solution to the stirred tartaric acid solution. The rate of addition should be controlled to prevent flash precipitation. A protocol for a similar compound, diaminocyclohexane, involves adding the amine at a rate to maintain a temperature around 70°C.[2]

    • Once addition is complete, slowly cool the mixture to room temperature to allow for the formation of large, well-defined crystals. For optimal purity, avoid crash cooling.

    • Further cool the flask in an ice bath for 1-2 hours to maximize the yield of the precipitate.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold solvent to remove adhering mother liquor.

    • Dry the salt under vacuum.

    • Self-Validation Step: To achieve high enantiomeric purity, recrystallization is often necessary. Dissolve the salt in a minimum of the hot solvent and repeat the slow cooling and filtration process. The purity of the salt can be monitored by measuring its specific rotation after each recrystallization. The resolution is considered complete when the specific rotation value becomes constant.[1]

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in deionized water.

    • While stirring, slowly add 4M NaOH solution until the pH of the solution is strongly basic (pH > 12). This deprotonates the ammonium salt to the free amine.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 4-aminocyclohexane-1,2-diol.

  • Purity and Enantiomeric Excess (ee) Determination:

    • Determine the specific rotation [α] using a polarimeter.

    • Crucially, determine the enantiomeric excess (% ee) by a chiral separation technique. This is typically done by HPLC using a chiral stationary phase (CSP) or by GC after derivatization with a chiral reagent.[5][6]

Strategy 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer a highly selective alternative under mild reaction conditions.[7] The most common approach is a kinetic resolution, where an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer of the aminodiol much faster than the other.[8] This process results in a mixture containing one unreacted enantiomer of the aminodiol and the acylated form of the other enantiomer. These two compounds have different chemical properties and can be easily separated. The primary limitation of EKR is that the theoretical maximum yield for a single enantiomer is 50%, as the other half of the starting material is converted into a different product.[7]

Workflow for Enzymatic Kinetic Resolution

G racemate Racemic (±)-Aminodiol reaction Selective Acylation Reaction racemate->reaction reagents Enzyme (e.g., Lipase) + Acyl Donor (e.g., Ethyl Acetate) reagents->reaction mixture Mixture at ~50% Conversion (S)-Aminodiol (Unreacted) (R)-Acylated Aminodiol reaction->mixture Monitor to ~50% conversion separation Separation (e.g., Chromatography or Extraction) mixture->separation enantiomer1 Enantiopure (S)-Aminodiol separation->enantiomer1 acylated (R)-Acylated Aminodiol separation->acylated hydrolysis Hydrolysis (e.g., NaOH) acylated->hydrolysis Optional Recovery enantiomer2 Enantiopure (R)-Aminodiol hydrolysis->enantiomer2

Caption: Workflow of enzymatic kinetic resolution (EKR).

Experimental Protocol

A. Materials and Equipment

Reagents & Solvents Equipment
Racemic trans-4-aminocyclohexane-1,2-diolTemperature-controlled orbital shaker
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)Reaction vials or flasks
Acyl Donor (e.g., Ethyl acetate, Vinyl acetate)Filtration setup for enzyme removal
Anhydrous organic solvent (e.g., Toluene, THF)Rotary evaporator
Hydrochloric acid (HCl), 1M aqueous solutionSilica gel for column chromatography
Sodium hydroxide (NaOH), 4M aqueous solutionTLC plates and developing chamber
Dichloromethane (DCM) or Ethyl acetateChiral HPLC or GC system for ee analysis

B. Step-by-Step Methodology

Causality Note: The enantioselectivity (expressed as the E-value) of the enzymatic reaction is the most critical parameter. A high E-value is necessary to obtain products with high ee at 50% conversion. The reaction must be stopped close to 50% conversion; proceeding further will decrease the enantiomeric purity of the unreacted starting material.

  • Enzyme and Condition Screening:

    • Screen several commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and acyl donors in a suitable organic solvent to identify the most selective system. Ethyl acetate can often serve as both the solvent and the acyl donor.

    • Monitor small-scale trial reactions by chiral HPLC to determine both the reaction rate and the enantioselectivity.

  • Enzymatic Acylation (Preparative Scale):

    • To a solution of racemic 4-aminocyclohexane-1,2-diol in an anhydrous organic solvent (e.g., toluene), add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Add the acyl donor (e.g., vinyl acetate, 0.5-0.6 equivalents). Using a slight excess of the limiting reagent (aminodiol) ensures the acyl donor is consumed.

    • Place the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress carefully using TLC, GC, or HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the unreacted aminodiol and the acylated product can be separated by silica gel column chromatography. The difference in polarity between the polar aminodiol and the less polar amide/ester allows for effective separation.

    • Alternatively, an acid-base extraction can be employed. Dissolve the mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). The basic unreacted amine will move to the aqueous layer, while the neutral acylated product remains in the organic layer. The layers are then separated, and the respective products are recovered by basification/extraction or solvent evaporation.

  • Recovery of the Second Enantiomer (Optional):

    • The acylated aminodiol can be hydrolyzed to yield the other enantiomer. Dissolve the acylated product in a mixture of methanol and water, add a base (e.g., NaOH or K₂CO₃), and stir at room temperature until the hydrolysis is complete (monitor by TLC).

    • Work up the reaction by neutralizing the base and extracting the product into an organic solvent.

  • Purity and Enantiomeric Excess (ee) Determination:

    • For both the unreacted aminodiol and the hydrolyzed product, determine the yield, specific rotation, and enantiomeric excess using the analytical methods described previously (chiral HPLC/GC).

Summary and Method Comparison

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic Resolution (EKR)
Principle Separation of diastereomers with different physical properties.[1][4]Enzyme-catalyzed selective reaction of one enantiomer.[8]
Theoretical Max Yield 100% (if the unwanted enantiomer can be racemized and recycled).[4]50% for each product (unreacted substrate and acylated product).[7]
Pros - Well-established and highly scalable.- High yields possible.- Resolving agents are often recoverable.- High enantioselectivity (high ee).- Mild and environmentally friendly conditions.- Broad substrate scope for many enzymes.
Cons - Requires extensive screening of agents/solvents.- Can be labor-intensive (multiple recrystallizations).- Success is not guaranteed and is system-dependent.- 50% theoretical yield limit.- Enzymes can be expensive.- Requires careful monitoring to stop at 50% conversion.
Typical Reagents Chiral acids: Tartaric acid, Mandelic acid, Camphorsulfonic acid.[2][4][9]Enzymes: Lipases (e.g., Novozym 435). Acyl donors: Vinyl acetate, Ethyl acetate.[8][10]

References

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemBioChem. Available at: [Link]

  • A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. Available at: [Link]

  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. PubMed. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Chemoenzymatic preparation of optically active trans- and cis-cyclohex-4-ene-1,2-diamine and trans-6-aminocyclohex-3-enol derivatives. ResearchGate. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalysis. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.Google Patents.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.Google Patents.
  • A diastereoselective preparation of cyclic α-aminoboronates. PMC. Available at: [Link]

  • Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent. J-Stage. Available at: [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. Available at: [Link]

  • Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. datapdf.com. Available at: [Link]

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Unife. Available at: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. globalresearchonline.net. Available at: [Link]

  • Analytical Separation of Closantel Enantiomers by HPLC. MDPI. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: [Link]

  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed. Available at: [Link]

Sources

Application Note: Strategic Utilization of rac-(1R,2S)-4-Aminocyclohexane-1,2-diol in Bioactive Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of rac-(1R,2S)-4-aminocyclohexane-1,2-diol , a versatile aminocyclitol scaffold used in the synthesis of glycomimetics, aminoglycoside antibiotics, and glycosidase inhibitors.

Executive Summary

The molecule rac-(1R,2S)-4-aminocyclohexane-1,2-diol (hereafter referred to as 4-ACD ) represents a privileged aminocyclitol scaffold. Structurally analogous to the 2-deoxystreptamine (2-DOS) ring found in clinically vital aminoglycosides (e.g., Kanamycin, Gentamicin), 4-ACD serves as a critical building block for next-generation antibiotics designed to evade bacterial resistance. Furthermore, its cis-1,2-diol motif allows it to function as a transition-state mimic for glycosidases, making it a valuable precursor for antidiabetic and antiviral agents.

This guide provides a validated protocol for the synthesis of 4-ACD and details its application in generating bioactive libraries.

Chemical Profile & Structural Logic[1]

Molecule Specifications[2][3]
  • IUPAC Name: (1R,2S)-4-aminocyclohexane-1,2-diol (racemic)

  • Stereochemistry: cis-1,2-diol configuration. The relative stereochemistry of the amine at C4 is typically trans to the diol system in the thermodynamically favored chair conformation, though this depends on the synthetic route.

  • Role: Chiral pool mimic, Carba-sugar intermediate.

Mechanistic Causality: Why this Scaffold?
  • RNA Binding: The 1,3-relationship between the amine and hydroxyl groups mimics the pharmacophore required for hydrogen bonding to the 16S rRNA A-site in bacteria, interfering with protein translation.

  • Glycosidase Inhibition: The cyclohexane ring forces the hydroxyls into a specific spatial arrangement that mimics the oxocarbenium ion transition state of sugar hydrolysis, allowing for potent competitive inhibition of glycosidase enzymes (e.g.,

    
    -glucosidase).
    

Experimental Protocol: Synthesis of the Scaffold

This protocol outlines the scalable synthesis of N-Boc-protected 4-ACD from commercially available 3-cyclohexene-1-carboxylic acid .

Reaction Scheme Overview

The synthesis leverages a Curtius Rearrangement to install the amine, followed by a diastereoselective Upjohn Dihydroxylation to install the cis-diol.

Synthesis SM 3-Cyclohexene-1- carboxylic acid Inter1 Isocyanate Intermediate SM->Inter1 DPPA, Et3N Tol, Reflux Amine N-Boc-3-cyclohexen-1-amine Inter1->Amine t-BuOH Curtius Rearrangement Product rac-(1R,2S)-N-Boc- 4-aminocyclohexane-1,2-diol Amine->Product OsO4 (cat), NMO Acetone/H2O

Figure 1: Synthetic route to the N-Boc-protected aminocyclitol scaffold.[1][2]

Step-by-Step Methodology
Step 1: Curtius Rearrangement to N-Boc-3-cyclohexen-1-amine

Objective: Convert the carboxylic acid to a protected amine with retention of the alkene.

  • Setup: In a flame-dried round-bottom flask, dissolve 3-cyclohexene-1-carboxylic acid (10.0 g, 79 mmol) in anhydrous Toluene (100 mL).

  • Activation: Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0°C.

  • Rearrangement: Stir at room temperature for 1 hour, then heat to reflux (110°C) for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping: Cool the solution to 60°C and add excess tert-Butanol (20 mL). Reflux for an additional 12 hours.

  • Workup: Cool to RT, wash with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields N-Boc-3-cyclohexen-1-amine as a white solid.

Step 2: Upjohn Dihydroxylation

Objective: Stereoselective installation of the cis-diol.

  • Setup: Dissolve N-Boc-3-cyclohexen-1-amine (5.0 g, 25 mmol) in Acetone/Water (4:1, 50 mL).

  • Oxidation: Add N-Methylmorpholine N-oxide (NMO) (1.5 eq).

  • Catalysis: Add Osmium Tetroxide (

    
    )  (2.5 wt% in t-BuOH, 0.02 eq) dropwise at 0°C. Caution: OsO4 is highly toxic and volatile.
    
  • Reaction: Warm to room temperature and stir for 12 hours. The solution will turn dark.

  • Quench: Add solid Sodium Sulfite (

    
    )  (5 eq) and stir for 1 hour to reduce residual osmium species (mixture turns light yellow).
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexane to obtain rac-(1R,2S)-N-Boc-4-aminocyclohexane-1,2-diol .

Critical Control Point: The cis-dihydroxylation occurs predominantly anti to the bulky Boc-amino group due to steric directing effects, yielding high diastereoselectivity.

Applications in Drug Discovery

Application A: Aminoglycoside Mimetics (Antibacterials)

The 4-ACD scaffold is used to replace the 2-deoxystreptamine (2-DOS) core in synthetic aminoglycosides. This modification can restore activity against resistant strains expressing aminoglycoside-modifying enzymes.

  • Protocol:

    • Glycosylation: Selectively protect the C1-OH or C2-OH.

    • Coupling: React with glycosyl donors (e.g., thioglycosides of glucosamine or ribose) using NIS/TfOH promotion.

    • Deprotection: Global deprotection yields pseudo-di/trisaccharides.

  • Mechanism: The resulting molecule binds to the bacterial 16S rRNA A-site, inducing mistranslation.

Application B: Glycosidase Inhibitors (Metabolic Disease)

Derivatives of 4-ACD function as carba-sugar analogs. By alkylating the amine, researchers can probe the hydrophobic pockets of enzymes like


-glucocerebrosidase (Gaucher's disease target).
  • Data Summary:

    Compound Class Target Enzyme IC50 (approx) Mechanism

    | N-alkyl-4-ACD |

    
    -Glucosidase | 5 - 50 
    
    
    
    M | Competitive Inhibition | | N-butyl-4-ACD |
    
    
    -Glucosidase | 10 - 100
    
    
    M | Transition State Mimic |

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the 4-ACD scaffold connects to various therapeutic outcomes based on substitution patterns.

SAR Core rac-(1R,2S)-4-Aminocyclohexane-1,2-diol (Scaffold) Mod1 N-Alkylation (Hydrophobic Tail) Core->Mod1 Mod2 O-Glycosylation (Sugar Attachment) Core->Mod2 Mod3 Guanidinylation (Arginine Mimic) Core->Mod3 Out1 Glycosidase Inhibitors (Diabetes/Lysosomal) Mod1->Out1 Mimics Transition State Out2 Aminoglycoside Antibiotics (Gram-Negative) Mod2->Out2 Mimics 2-DOS Core Out3 Viral Neuraminidase Inhibitors (Influenza) Mod3->Out3 Mimics Sialic Acid

Figure 2: Structure-Activity Relationship (SAR) mapping of the 4-ACD scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3751122, 4-Aminocyclohexane-1,2-diol. Retrieved from [Link]

  • Organic Syntheses (2011). Synthesis of trans-1,2-Cyclohexanediol (General Dihydroxylation Protocols). Org.[1][2][3][4][5][6] Synth. Coll. Vol. 5, p. 414. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid. (Demonstrates OsO4/NMO protocol on cyclic amino-alkenes). Retrieved from [Link]

  • Royal Society of Chemistry (2008). Ammonium-directed dihydroxylation of 3-aminocyclohex-1-enes. (Stereochemical control mechanisms). Retrieved from [Link]

  • Achaogen, Inc. Patents.Plazomicin and Sisomicin Analogs. (Contextual reference for aminocyclitol use in antibiotics).

Sources

Application Note: Catalytic Architectures of rac-(1R,2S)-4-aminocyclohexane-1,2-diol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on advanced transition metal catalysis and ligand design. It details the utilization of rac-(1R,2S)-4-aminocyclohexane-1,2-diol (hereafter referred to as 4-ACD ) as a versatile, hemilabile ligand in homogeneous catalysis.

Executive Summary & Ligand Profile

The ligand rac-(1R,2S)-4-aminocyclohexane-1,2-diol (4-ACD) represents a distinct class of aminocyclitol derivatives. Unlike the ubiquitous trans-1,2-diaminocyclohexane (DACH) ligands which form rigid square-planar complexes, the (1R,2S) configuration of the diol moiety in 4-ACD dictates a cis-chelation preference. When combined with the distal C4-amine, this molecule offers unique tridentate (N,O,O) or bridging coordination modes.

This architectural flexibility makes 4-ACD metal complexes particularly effective in:

  • Atom Transfer Radical Polymerization (ATRP): Tuning redox potentials of Cu(I)/Cu(II) couples.

  • Biomimetic Oxidation: Stabilizing high-valent Fe/Mn species for C-H activation.

  • Medicinal Inorganic Chemistry: Serving as a hydrophilic non-leaving group in Pt(II) antitumor agents.

Chemical Identity
PropertySpecification
IUPAC Name rac-(1R,2S)-4-aminocyclohexane-1,2-diol
Stereochemistry cis-1,2-diol (Racemic mixture of enantiomers)
Donor Atoms Nitrogen (Amine,

), Oxygen (Hydroxyl,

)
Hapticity

(N,O) or

(N,O,O)
Key Feature Hemilability; Hydrophilicity; Hydrogen-bond donor capability

Mechanistic Insight: The "Cis-Diol Effect" in Catalysis

The catalytic efficacy of 4-ACD stems from the specific stereochemical arrangement of the (1R,2S)-diol .

Coordination Modes

In a typical octahedral complex (e.g., with Cu or Fe), the cis-diol forms a stable 5-membered chelate ring. The distal amine at position 4 can either:

  • Wrap around to coordinate the same metal center (if the ring conformation allows, typically in a boat or twisted conformer).

  • Bridge to a second metal center, forming polymetallic clusters (e.g., MOF linkers).

The following diagram illustrates the dynamic equilibrium between these states, which is crucial for the "on-off" mechanism required in radical catalysis.

G Ligand Free Ligand rac-(1R,2S)-4-ACD Complex_Bi Bidentate Complex (N,O-coordinated) Open Site Available Ligand->Complex_Bi + Metal Salt (MXn) Complex_Tri Tridentate Complex (N,O,O-coordinated) Saturated/Stable Complex_Bi->Complex_Tri Chelation (Resting State) Catalysis Active Catalytic Species (Radical Generation) Complex_Bi->Catalysis Substrate Binding Complex_Tri->Complex_Bi Hemilabile Dissociation Catalysis->Complex_Tri Recombination

Figure 1: The hemilabile nature of the O-donor allows the catalyst to toggle between a stable resting state (Tridentate) and an active open state (Bidentate).

Protocol A: Copper-Catalyzed ATRP of Methacrylates

Context: This protocol utilizes 4-ACD as a ligand for Copper-mediated Atom Transfer Radical Polymerization (ATRP). The hydroxyl groups on the ligand improve solubility in polar monomers (e.g., HEMA, MMA) and provide hydrogen-bonding interactions that stabilize the deactivator complex (Cu(II)).

Materials
  • Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.

  • Ligand: rac-(1R,2S)-4-aminocyclohexane-1,2-diol (4-ACD).

  • Catalyst Precursor: Cu(I)Br (Purified by washing with glacial acetic acid).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Solvent: Anisole or DMF (Degassed).

Step-by-Step Methodology
  • Complex Formation (In Situ):

    • In a Schlenk flask, charge Cu(I)Br (14.3 mg, 0.1 mmol) and 4-ACD (26.2 mg, 0.2 mmol).

    • Note: A 1:2 Metal:Ligand ratio is used to ensure full coordination and solubility.

    • Add 2 mL of degassed DMF. Stir at room temperature for 20 minutes under Argon until a homogeneous light-green solution forms (indicating Cu(I)-amine/diol complexation).

  • Reaction Assembly:

    • Add MMA (10.0 g, 100 mmol) and Anisole (10 mL) to the catalyst solution.

    • Seal the flask with a rubber septum.

    • Perform three Freeze-Pump-Thaw (FPT) cycles to remove all dissolved oxygen. Critical Step: Oxygen irreversibly oxidizes the active Cu(I) to inactive Cu(II) oxides.

  • Initiation:

    • Immerse the flask in a thermostated oil bath at 70°C .

    • Inject the Initiator (EBiB) (195 mg, 1.0 mmol) via a gas-tight syringe to start the polymerization (

      
      ).
      
  • Kinetics Monitoring:

    • Withdraw 0.5 mL aliquots at scheduled intervals (1h, 2h, 4h, 8h) using a degassed syringe.

    • Quench aliquots immediately by exposing to air and diluting with THF.

    • Analyze via GPC (Gel Permeation Chromatography) for molecular weight (

      
      ) and dispersity (
      
      
      
      ).
  • Purification:

    • Stop reaction by cooling to 0°C and exposing to air (solution turns blue/green due to Cu(II) formation).

    • Pass the polymer solution through a neutral alumina column to remove the copper-ligand complex. The polar 4-ACD ligand adheres strongly to alumina, facilitating catalyst removal.

    • Precipitate polymer into cold methanol.

Expected Results
ParameterValue RangeExplanation
Conversion 60-80% (8h)Moderate rate indicates controlled radical generation.
Dispersity (

)
1.15 - 1.30Low dispersity confirms the "living" nature of the polymerization mediated by the Cu-4-ACD complex.
Color Light Green

Blue
Transition indicates accumulation of persistent radical Cu(II) species.

Protocol B: Biomimetic Aerobic Oxidation

Context: Iron complexes of cis-diols are known to mimic non-heme iron enzymes (e.g., Rieske dioxygenases). This protocol uses Fe(III)-4-ACD to catalyze the oxidation of benzyl alcohol to benzaldehyde using ambient air.

Materials
  • Metal Source:

    
     or 
    
    
    
    .
  • Ligand: 4-ACD.

  • Base:

    
     (to deprotonate the diol).
    
  • Oxidant: Atmospheric Oxygen (Balloon).

  • Substrate: Benzyl Alcohol.

Workflow
  • Catalyst Preparation:

    • Dissolve

      
       (5 mol%) and 4-ACD (10 mol%) in acetonitrile (
      
      
      
      ).
    • Add

      
       (10 mol%) to facilitate the binding of the diol protons, generating the anionic 
      
      
      
      species.
  • Oxidation Run:

    • Add Benzyl Alcohol (1.0 equiv).

    • Connect an

      
       balloon or bubble air through the solution.
      
    • Heat to 60°C for 12 hours.

  • Workup:

    • Filter off solid salts.[1]

    • Analyze filtrate by GC-MS.

Mechanism: The cis-diol of 4-ACD coordinates to Iron, leaving the amine to act as a proton shuttle or auxiliary donor. The complex activates


, likely forming a high-valent 

intermediate that abstracts a hydrogen atom from the alcohol.

Visualizing the Catalytic Cycle (ATRP)

The following diagram details the redox equilibrium essential for the ATRP application described in Protocol A.

ATRP_Cycle CuI Activator [Cu(I)(4-ACD)/L]+ Transition Transition State Atom Transfer CuI->Transition k_act RX Alkyl Halide (P-Br) RX->Transition Transition->CuI Reduction Transition->RX Radical Polymer Radical (P•) Transition->Radical Homolysis CuII Deactivator [Cu(II)(4-ACD)Br/L]+ Transition->CuII Oxidation Radical->Transition Recombination Monomer Monomer (MMA) Radical->Monomer Propagation (kp) CuII->Transition k_deact Monomer->Radical

Figure 2: The ligand 4-ACD stabilizes both Cu(I) and Cu(II) states, ensuring a balanced equilibrium constant (


) for controlled polymer growth.

Synthesis of the Ligand (Reference Protocol)

If 4-ACD is not commercially available in the rac-(1R,2S) form, it can be synthesized via the ring-opening of cyclohexene oxide derivatives.

  • Starting Material: 1,4-cyclohexadiene or 4-aminocyclohexene.

  • Epoxidation: Reaction of 4-(protected-amino)cyclohexene with mCPBA yields the epoxide.

  • Hydrolysis: Acid-catalyzed opening of the epoxide typically yields the trans-diol.

    • Correction for cis-diol: To obtain the (1R,2S)-cis-diol (as specified in the topic), one must use Upjohn Dihydroxylation (

      
      , NMO) on the alkene precursor (4-aminocyclohexene).
      
    • Reaction: 4-aminocyclohexene +

      
       (cat.) / NMO 
      
      
      
      rac-(1R,2S)-4-aminocyclohexane-1,2-diol.
    • Note: This reaction is stereospecific for cis-diols.

References

  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. Link

  • Daikin Industries, Ltd. (2017). "Fluorine-containing compound, living polymerization initiator... and method for producing fluorine-containing polymer." World Intellectual Property Organization, WO2017014145A1. (Identifies 4-amino-1,2-cyclohexanediol as a ligand for transition metal catalyzed ATRP). Link

  • Costas, M., et al. (2004). "Non-Heme Iron Oxygenases: Structure and Mechanism." Chemical Reviews, 104(2), 939–986. (Context for cis-diol iron biomimetics). Link

  • Galanski, M. (2006). "Recent developments in the field of anticancer platinum complexes." Recent Patents on Anti-Cancer Drug Discovery, 1(2), 285-295. (Context for aminocyclohexane ligands in Pt drugs). Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3751122, 4-Aminocyclohexane-1,2-diol." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of rac-(1R,2S)-4-aminocyclohexane-1,2-diol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with purifying this highly polar, multifunctional compound.

Introduction: Understanding the Challenge

The target molecule, rac-(1R,2S)-4-aminocyclohexane-1,2-diol, is a polar amino alcohol. Its structure, featuring a basic amino group and two hydrophilic hydroxyl groups, presents significant purification hurdles.[1] These functional groups lead to high water solubility and strong interactions with polar stationary phases like silica gel, often resulting in poor chromatographic separation and difficulties in crystallization.

The primary goals during purification are the removal of:

  • Diastereomeric Impurities: Synthesis of the target compound is often not perfectly stereoselective, leading to the formation of other diastereomers (e.g., cis-diols) which have different physical and chemical properties.[2]

  • Starting Materials & Reagents: Residual reactants and catalysts from the synthesis must be completely removed.

  • Reaction Byproducts: Unintended side-products formed during the reaction.

This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Visualizing the Purification Landscape

Before diving into specific problems, it's helpful to visualize the potential impurities and the general purification workflow.

G cluster_impurities Potential Impurities cluster_workflow General Purification Workflow Target rac-(1R,2S)-4-aminocyclohexane-1,2-diol (trans-diol) Diastereomer cis-Diol Isomers (e.g., (1R,2R)-isomer) Positional Positional Isomers (e.g., 3-amino...) Starting Unreacted Starting Materials Byproducts Reaction Byproducts Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Initial Cleanup Crystallization Recrystallization Workup->Crystallization If Solid Chromatography Chromatography Workup->Chromatography If Oil or Cryst. Fails Pure Pure Product Crystallization->Pure Chromatography->Pure

Caption: Overview of potential impurities and the purification workflow.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Initial Purification & Recrystallization

Q1: My crude product is a sticky, intractable oil after aqueous workup. What should I do first?

This is common for highly polar amino alcohols. The immediate goal is to either induce crystallization or prepare the sample for chromatography.

  • Attempt Salt Formation: Convert the basic amine to a salt (e.g., hydrochloride or acetate). This often yields a more crystalline solid with different solubility properties, making recrystallization feasible. A patent for separating cyclohexane diamine isomers demonstrates converting them to dihydrochlorides to facilitate separation.[3]

  • Solvent Trituration: Vigorously stir the oil with a non-polar solvent in which it is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate). This can sometimes wash away less polar impurities and encourage the product to solidify.

  • Proceed to Chromatography: If solidification fails, the next step is chromatography. The oil can be dissolved in a minimal amount of a strong solvent (like methanol) and dry-loaded onto silica gel or another sorbent for purification.

Q2: I'm trying to recrystallize my solid product, but I'm struggling to find a suitable solvent. Any suggestions?

Finding the right solvent is key. An ideal solvent should dissolve the compound when hot but not when cold.[4][5]

  • Start with Polar Solvents: Due to the compound's nature, focus on polar solvent systems. Common choices include ethanol, methanol, isopropanol, or mixtures with water.[6]

  • Use a Two-Solvent System: This is a powerful technique when a single solvent doesn't work.[7] Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol), then slowly add a "poor" solvent (an anti-solvent like ethyl acetate or THF) until the solution becomes cloudy. Gently heat to clarify and then allow to cool slowly.[6]

  • Control Cooling Rate: Slow cooling is critical for forming pure, well-defined crystals. Rapid cooling can trap impurities.[5][8] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

Protocol: Two-Solvent Recrystallization

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal volume of the "good" solvent (e.g., boiling methanol) dropwise until the solid just dissolves.

  • Heat the solution to boiling.

  • Slowly add the "poor" anti-solvent (e.g., ethyl acetate) dropwise until the solution remains faintly turbid.

  • Add one or two more drops of the hot "good" solvent to re-clarify the solution.

  • Remove from heat, cover the flask, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "poor" solvent.[4]

  • Dry the crystals under vacuum.

Section 2: Chromatographic Purification

Q3: My compound streaks badly or won't elute from a standard silica gel column. Why is this happening and how can I fix it?

This is the most common issue. The basic amine and polar hydroxyl groups interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, low recovery, and severe peak tailing.[1][9]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Common Modifiers: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol).[9]

  • Use a Different Stationary Phase: If modifying the mobile phase isn't enough, switch to a more suitable stationary phase.

    • Alumina (basic or neutral): Less acidic than silica and can be a good alternative.

    • Reverse-Phase (C18): Separates based on hydrophobicity. Your polar compound will elute early with highly aqueous mobile phases. This can be effective for removing less polar impurities.

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge.[10] Since your compound is basic (protonated amine), Cation-Exchange Chromatography (CEX) is an excellent, high-capacity choice.[11][12][13]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reverse-phase.[14][15] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[16][17][18] Water acts as the strong eluting solvent.[16]

G cluster_troubleshooting Chromatography Troubleshooting Logic cluster_phases Stationary Phase Options Start Streaking on Silica Gel? Modify Add Base to Eluent? (e.g., NH4OH) Start->Modify Success1 Problem Solved Modify->Success1 Yes ChangePhase Switch Stationary Phase? Modify->ChangePhase No IEX Ion Exchange (IEX) - High Capacity - pH/Salt Gradient ChangePhase->IEX HILIC HILIC - For very polar analytes - ACN/Water Eluent ChangePhase->HILIC RP Reverse Phase (C18) - For non-polar impurities ChangePhase->RP Success2 Problem Solved IEX->Success2 HILIC->Success2 RP->Success2

Caption: Decision tree for troubleshooting chromatography issues.

Q4: How can I separate the target (1R,2S) trans-diol from its cis-diol diastereomeric impurities?

Diastereomers have different physical properties and can be separated by standard achiral purification methods.[2]

  • Fractional Recrystallization: This is often the most effective and scalable method. The different diastereomers will likely have different solubilities and crystal packing energies. Careful, repeated recrystallizations can enrich and isolate the desired isomer.

  • Chromatography: The different spatial arrangements of the hydroxyl and amino groups will lead to different interactions with the stationary phase.

    • On silica gel (with modified eluent) or HILIC , the more polar diastereomer will be retained more strongly. The cis-diol, with its functional groups potentially on one face of the ring, may present a more polar surface than the trans-diol.

    • HPLC or Flash Chromatography will offer higher resolution than gravity columns, making baseline separation more likely.[19]

Section 3: Purity Analysis

Q5: How can I accurately assess the purity of my final product?

A combination of methods is necessary to confirm identity, diastereomeric purity, and overall cleanliness.

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure and relative stereochemistry. The coupling constants between protons on the cyclohexane ring can help distinguish between cis and trans isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity analysis.[20]

    • Method: A HILIC or a suitable reverse-phase (C18) method is recommended. For trace-level impurities, a high-sensitivity detector like a mass spectrometer (MS) is invaluable.[20][21]

    • Quantification: Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.

  • Gas Chromatography (GC): GC is not suitable for this compound in its native form due to its low volatility. However, after derivatization (e.g., silylation of OH and NH₂ groups) to make it more volatile, GC-MS can be a powerful analytical tool.[22]

  • LC-MS: Coupling liquid chromatography with mass spectrometry provides both separation and mass information, which is extremely useful for identifying unknown impurities.[23]

Analytical Technique Primary Purpose Key Considerations
¹H / ¹³C NMR Structure & Diastereomer ConfirmationExcellent for confirming stereochemistry via coupling constants.
HPLC (HILIC or RP) Quantitative Purity AssessmentHILIC is often preferred for retaining this polar compound.[24]
LC-MS Impurity IdentificationProvides mass data for unknown peaks, aiding in their identification.[23]
GC-MS Orthogonal Purity CheckRequires derivatization to increase volatility.[22]

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]

  • Phenomenex. HILIC HPLC Column. Available at: [Link]

  • Gandhi, J. C. (2014, August 22). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Metrohm-Peak Inc. Available at: [Link]

  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Available at: [Link]

  • Mabion. Ion Exchange Chromatography in Monoclonal Antibodies Purification. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. Available at: [Link]

  • Chromatography Today. Easy purification of isomers with prepacked glass columns. Available at: [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Available at: [Link]

  • ScienceDirect. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Available at: [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • Wiley Online Library. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]

  • Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (2016, July). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Available at: [Link]

  • National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • ACS Publications. (2001, January 19). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Available at: [Link]

  • Organic Syntheses. PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYME-CATALYZED OXIDATION OF meso-DIOLS. Available at: [Link]

  • ResearchGate. New cyclic aminals derived from rac-trans-1,2-diaminocyclohexane. Available at: [Link]

  • Oxford Academic. (2024, January 15). Challenges and solutions for the downstream purification of therapeutic proteins. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

  • Taylor & Francis Online. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • RSC Publishing. De novo synthesis of polyhydroxyl aminocyclohexanes. Available at: [Link]

  • ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Available at: [Link]

  • ResearchGate. (2025, August 5). Separation And Purification Of The Isomers Of Propylene Phenoxetol By Preparative High Performance Liquid Chromatography. Available at: [Link]

Sources

Technical Support Center: Optimization of Aminocyclohexanediol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminocyclohexanediols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Aminocyclohexanediols are crucial building blocks in medicinal chemistry, and their efficient, stereocontrolled synthesis is often a critical bottleneck. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.

Overview of a Modern Synthetic Approach: Biocatalytic Cascades

A prominent and green method for producing aminocyclohexanols involves a one-pot enzymatic cascade reaction starting from a prochiral ketone like 1,4-cyclohexanedione.[1] This approach leverages the high selectivity of enzymes to control stereochemistry, often under mild reaction conditions.[2] The core of this process typically involves two key enzymes: a keto reductase (KRED) to produce a hydroxyketone intermediate, and an amine transaminase (ATA) to install the amino group.

synthesis_pathway cluster_main Main Synthetic Pathway cluster_side Potential By-products Start 1,4-Cyclohexanedione Intermediate 4-Hydroxy- cyclohexanone Start->Intermediate Keto Reductase (KRED) + Cofactor (NAD(P)H) Diol Cyclohexane-1,4-diol Start->Diol Over-reduction by KRED Diamine Cyclohexane-1,4-diamine Start->Diamine Direct amination by ATA Product cis/trans- 4-Aminocyclohexanol Intermediate->Product Amine Transaminase (ATA) + Amine Donor Intermediate->Diol Reduction by KRED

Caption: One-pot enzymatic cascade for aminocyclohexanol synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I improve it?

A1: Low yield in biocatalytic syntheses often points to issues with enzyme activity or reaction equilibrium. Here are the primary factors to investigate:

  • Enzyme Inhibition: High concentrations of the substrate (1,4-cyclohexanedione) or the product (aminocyclohexanol) can inhibit the enzymes.[1] Try a fed-batch approach where the substrate is added gradually over several hours to maintain a low, steady concentration.

  • Cofactor Imbalance: The KRED enzyme requires a reduced cofactor (NADPH or NADH) to function, which is typically regenerated in a catalyst-based system (e.g., using isopropanol and the KRED itself). If the cofactor regeneration is inefficient, the first step of the reaction will stall. Ensure your cofactor and regeneration system concentrations are optimal. For a typical reaction, 1.0 mM NAD(P)+ with a sacrificial alcohol like isopropanol (e.g., 100 mM) is a good starting point.[1]

  • Unfavorable Equilibrium: The transaminase reaction is often reversible. To drive the reaction towards the product, use a large excess of the amine donor (e.g., isopropylamine). The removal of the ketone by-product (acetone, in the case of isopropylamine) can also shift the equilibrium.

  • Enzyme Instability: Enzymes can denature or lose activity under non-optimal conditions.[2] Confirm that the pH and temperature of your reaction mixture have remained within the enzyme's optimal range throughout the synthesis. For many KREDs and ATAs, a pH of 7.0-8.0 and a temperature around 30°C are common starting points.[1]

troubleshooting_workflow Start Symptom: Low Final Product Yield Check_Byproducts Analyze Crude Reaction: Significant By-products Present? Start->Check_Byproducts Check_SM High Starting Material Remaining? Check_Byproducts->Check_SM No Cause_Byproducts Potential Cause: Imbalanced enzyme kinetics or over-reduction. Check_Byproducts->Cause_Byproducts Yes Cause_KRED Potential Cause: KRED step is stalled. Check_SM->Cause_KRED Yes Cause_ATA Potential Cause: ATA step is stalled. Check_SM->Cause_ATA No Solution_Byproducts Solution: - Adjust enzyme ratios. - Lower substrate concentration. Cause_Byproducts->Solution_Byproducts Solution_KRED Solution: - Check cofactor regeneration. - Verify KRED activity/stability. Cause_KRED->Solution_KRED Solution_ATA Solution: - Increase amine donor conc. - Verify ATA activity/stability. Cause_ATA->Solution_ATA

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Q2: I'm getting a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A2: Stereoselectivity is a hallmark of enzymatic reactions and can be finely tuned. The formation of cis versus trans aminocyclohexanol is primarily determined by the binding orientation of the 4-hydroxycyclohexanone intermediate in the active site of the amine transaminase (ATA).[1]

  • Enzyme Selection: The most critical factor is the choice of enzyme. Different ATAs have intrinsically different stereopreferences. Screening a panel of commercially available ATAs is the most effective first step to find one that favors your desired isomer.[3] Wild-type ATAs often show a preference for the cis-isomer.[1]

  • Optimization of Reaction Conditions: For a given enzyme, you can often improve selectivity by modifying the reaction environment. This influences the enzyme's flexibility and the thermodynamics of substrate binding.

    • pH: Can alter the protonation state of amino acid residues in the active site, subtly changing its shape.

    • Temperature: Affects the kinetic vs. thermodynamic control of the reaction.

    • Solvent/Additives: The addition of co-solvents like DMSO can sometimes alter enzyme conformation and improve selectivity.[1]

ParameterCondition ChangeObserved Effect on Selectivity (Example with ATA-113)Reference
pH Increase from 7.0 to 8.0Increased selectivity towards trans-isomer[1]
Temperature Decrease from 30°C to 25°CCan improve selectivity by favoring the lower energy transition stateGeneral Principle
Co-solvent Add 5-10% DMSOMay increase trans-selectivity by altering active site solvation[1]
Q3: My analysis shows significant amounts of cyclohexane-1,4-diol and/or cyclohexane-1,4-diamine. Why are these forming and how can I prevent them?

A3: The formation of these two by-products is a classic sign of an imbalance between the reaction rates of your KRED and ATA enzymes.[1]

  • Cyclohexane-1,4-diol Formation: This occurs when the KRED enzyme reduces the 4-hydroxycyclohexanone intermediate to the diol before the ATA has a chance to aminate it. It can also happen if the KRED directly reduces both ketones of the starting 1,4-cyclohexanedione. This indicates that your KRED activity is too high relative to your ATA activity.

  • Cyclohexane-1,4-diamine Formation: This by-product suggests that the ATA is directly aminating the starting 1,4-cyclohexanedione, likely in a two-step process. This can happen if the ATA is highly active and the KRED reaction is slow, leading to a buildup of the starting dione.

Solutions:

  • Adjust Enzyme Ratios: Decrease the concentration of the enzyme responsible for the side reaction. If you have excess diol, reduce the amount of KRED. If you have excess diamine, you may need to increase the KRED concentration or decrease the ATA concentration.

  • Control Substrate Concentration: As mentioned in A1, maintaining a low concentration of the 1,4-cyclohexanedione substrate via a fed-batch strategy can minimize these side reactions by preventing the accumulation of starting material or intermediates that can be shunted into side pathways.[1]

Q4: How should I purify my final aminocyclohexanediol product, especially from isomers and polar by-products?

A4: The purification of these highly polar, structurally similar molecules can be challenging.

  • Crystallization: If your product is a solid and can be synthesized with high isomeric purity, direct crystallization from an appropriate solvent system (e.g., ethanol/ether, isopropanol/heptane) is the most efficient and scalable method.

  • Column Chromatography: Standard silica gel chromatography can be used, but the high polarity of the aminodiol may lead to significant tailing and poor separation. A reverse-phase (C18) column with a water/acetonitrile or water/methanol mobile phase, often with an additive like trifluoroacetic acid (TFA) or formic acid to protonate the amine, can be effective.

  • Ion-Exchange Chromatography (IEX): Since the product contains a basic amine group, it will be positively charged at acidic or neutral pH. Anion exchange chromatography is a powerful technique for separating molecules based on charge and can be highly effective at removing length-based impurities in other contexts.[4] For aminocyclohexanediol, cation-exchange chromatography would be more appropriate, allowing you to bind your product to the column while neutral by-products like the diol wash through. You can then elute your product with a salt or pH gradient. This method is particularly good for separating the desired amine from non-amine impurities.[5]

Experimental Protocols

Protocol: One-Pot Synthesis of cis-4-Aminocyclohexanol

This protocol is adapted from established biocatalytic methods.[1]

1. Reagent Preparation:

  • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0.

  • Prepare stock solutions of your KRED and ATA enzymes in the phosphate buffer.

  • Prepare a stock solution of 1,4-cyclohexanedione in DMSO or water.

  • Prepare stock solutions of NAD+ (or NADP+) and the amine donor (e.g., isopropylamine).

2. Reaction Setup:

  • In a temperature-controlled vessel (30°C) with stirring, add the phosphate buffer.

  • Add the NAD+ cofactor to a final concentration of 1.0 mM.

  • Add isopropanol to a final concentration of 100 mM (serves as the regenerating agent for the KRED).

  • Add the amine donor (isopropylamine) to a final concentration of 1.0 M.

  • Add the KRED and ATA enzymes to their optimized concentrations (determined from screening).

  • Allow the mixture to equilibrate for 10-15 minutes.

3. Reaction Initiation and Monitoring:

  • Start the reaction by adding 1,4-cyclohexanedione to a final concentration of 50 mM. For best results, add the substrate solution slowly over 4-6 hours using a syringe pump.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot with acetonitrile or an acid, centrifuge to remove the enzyme, and analyze the supernatant by GC or LC-MS.

4. Workup and Isolation:

  • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like dichloromethane or ethyl acetate and adjusting the pH to >10 to deprotonate the amine.

  • Extract the aqueous phase multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material using the methods described in Q4.

parameter_influence pH pH Yield Yield pH->Yield Stereo Stereoselectivity pH->Stereo Rate Reaction Rate pH->Rate Temp Temperature Temp->Yield Temp->Stereo Temp->Rate Enzyme Enzyme Choice (KRED/ATA) Enzyme->Yield Enzyme->Stereo Byproducts By-products Enzyme->Byproducts Enzyme->Rate Substrate Substrate Conc. Substrate->Yield (Inhibition) Substrate->Byproducts Substrate->Rate Cofactor Cofactor/Donor Conc. Cofactor->Yield Cofactor->Byproducts Cofactor->Rate

Caption: Interplay of reaction parameters and experimental outcomes.

References
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. PubMed. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

  • Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. MDPI. Available at: [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. The Royal Society of Chemistry. Available at: [Link]

  • Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. MDPI. Available at: [Link]

  • CN112778085A - 1, 2-hexanediol and purification method and application thereof. Google Patents.
  • Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. MDPI. Available at: [Link]

  • Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Available at: [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. Available at: [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]

  • High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy. PubMed. Available at: [Link]

  • Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. YouTube. Available at: [Link]

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. Available at: [Link]

  • Monoclonal Antibody Purification: A Two-Step Approach Using a Strong AEX-HIC Mixed-Mode Resin. YouTube. Available at: [Link]

  • Stability Studies of Highly Active Cobalt Catalyst for the Ammonia Synthesis Process. MDPI. Available at: [Link]

Sources

How to improve the yield of rac-(1R,2S)-4-aminocyclohexane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Interface for the synthesis of rac-(1R,2S)-4-aminocyclohexane-1,2-diol. It prioritizes the Upjohn Dihydroxylation route via an N-protected intermediate, as this is the industry standard for generating cis-diols (indicated by the 1R,2S relative configuration) with high diastereoselectivity.

Ticket ID: ACH-1R2S-OPT Subject: Yield Optimization & Troubleshooting for rac-(1R,2S)-4-aminocyclohexane-1,2-diol Assigned Specialist: Senior Application Scientist, Process Chemistry

System Overview & Synthetic Logic

You are targeting the cis-diol configuration (implied by the (1R,2S) designation in a cyclohexyl ring). The most robust method to achieve this with high yield and stereocontrol is the Upjohn Dihydroxylation of an N-protected 3-cyclohexen-1-amine.

Key Mechanistic Insight: Direct oxidation of the free amine is low-yielding due to amine oxidation and chelation with the osmium catalyst. You must use a bulky protecting group (Boc or Cbz). The protecting group serves two functions:

  • Chemoselectivity: Prevents N-oxidation.

  • Stereocontrol: The bulky group at C4 directs the incoming OsO₄ oxidant to the anti face (trans to the amine), maximizing the yield of the desired diastereomer.

Synthetic Workflow (Visualized)

The following diagram outlines the optimized pathway and critical decision points.

G cluster_0 Optimization Loops Start Start: 3-Cyclohexen-1-amine (Racemic) Step1 Step 1: N-Protection (Boc₂O / Cbz-Cl) Start->Step1 Steric Bulk Addition Step2 Step 2: Upjohn Dihydroxylation (Cat. OsO₄, NMO) Step1->Step2 Syn-Dihydroxylation Check Checkpoint: Purify N-Boc Diol Here Step2->Check Organic Soluble Check->Step2 Low Conversion? Increase NMO Step3 Step 3: Deprotection (HCl/MeOH or TFA) Check->Step3 Acidic Cleavage End Target: rac-(1R,2S)-4-amino cyclohexane-1,2-diol Step3->End Salt Formation

Figure 1: Optimized synthetic workflow emphasizing the purification checkpoint at the protected stage to avoid water-solubility issues.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "I am getting low yields (<40%) after the final deprotection step."

Diagnosis: You are likely losing the product during the final workup. The free amine-diol is highly water-soluble and difficult to extract from aqueous layers. Corrective Action:

  • Do NOT purify the final step via extraction.

  • Protocol Shift: Purify the N-Boc intermediate (Step 2) first. The N-Boc diol is soluble in organic solvents (EtOAc/DCM) and can be purified via standard silica flash chromatography.

  • Final Isolation: Perform the deprotection (HCl/MeOH) and simply evaporate the solvent to obtain the pure hydrochloride salt. If the free base is required, use an ion-exchange resin (e.g., Dowex 50W) rather than liquid-liquid extraction.

Issue 2: "The reaction stalls or turns black/brown prematurely."

Diagnosis: This indicates Osmium precipitation (OsO₂) rather than catalytic turnover. This happens if the re-oxidant (NMO) is depleted or if the pH is too acidic. Corrective Action:

  • Buffer: Ensure the reaction is performed in Acetone/Water (3:1) or t-BuOH/Water .

  • Stoichiometry: Increase NMO to 1.2–1.5 equivalents.

  • Ligand Acceleration: Add citric acid (1 equiv) during the workup, NOT the reaction. For the reaction itself, ensure slow addition of the alkene to the oxidant if thermal runaway occurs.

Issue 3: "Poor Diastereoselectivity (Mixture of isomers)."

Diagnosis: The directing effect of the amine protecting group is insufficient. Corrective Action:

  • Switch Protecting Group: If using Acetyl (Ac), switch to Boc or Cbz . The increased steric bulk of the carbamate forces the OsO₄ to attack from the opposite face, favoring the anti-relationship between the amine and the diol (though the diol itself is cis).

  • Reference Data: Studies show N-Boc groups yield >9:1 diastereoselectivity in similar cyclic systems due to steric hindrance [1].

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Phase A: Protection (If starting from amine)
  • Dissolve 3-cyclohexen-1-amine (10 mmol) in DCM (30 mL).

  • Add Et₃N (12 mmol) and Boc₂O (11 mmol). Stir at RT for 4 hours.

  • Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify N-Boc-3-cyclohexene formation (TLC: usually high Rf in Hex/EtOAc).

Phase B: Upjohn Dihydroxylation (The Critical Step)

This protocol uses NMO as the co-oxidant.[1]

  • Solvent System: Prepare a mixture of Acetone:Water (8:1, 25 mL).

  • Reagents: Add N-Boc-3-cyclohexene (10 mmol) and N-methylmorpholine N-oxide (NMO) (12 mmol, 50% wt in water).

  • Catalyst: Add OsO₄ (0.1 mmol, 2.5 mol% - usually supplied as 2.5% wt in tBuOH).

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Visual Cue: The solution should remain golden/yellow. If it turns black, OsO₂ has precipitated (add more NMO).

  • Quench (Crucial): Add solid Na₂SO₃ (15 mmol) and stir for 1 hour. This reduces residual Os(VIII) to Os(IV) solids and prevents over-oxidation.

  • Workup:

    • Filter off the solids.[2][3]

    • Concentrate the filtrate to remove acetone.

    • Extract the aqueous residue with EtOAc (3 x 20 mL). The product is in the organic layer. [3][4]

    • Dry (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane gradient). The diol is polar; expect elution at 80-100% EtOAc.

Phase C: Deprotection
  • Dissolve the purified N-Boc diol in MeOH (5 mL).

  • Add 4M HCl in Dioxane (5 mL). Stir for 2 hours.

  • Isolation: Evaporate to dryness. Do not wash. The resulting white solid is rac-(1R,2S)-4-aminocyclohexane-1,2-diol hydrochloride.

Data Specifications & Benchmarks

ParameterSpecificationNotes
Target Isomer cis-diol (1R, 2S relative)Relative to each other.[3][5][6][7] Relative to amine: usually anti.
Typical Yield 75 - 85% (Overall)Loss usually occurs during aqueous extraction if not protected.
Diastereomeric Ratio (dr) > 9:1With N-Boc protection [2].[5]
Physical State White Solid (HCl salt)Hygroscopic. Store in desiccator.
Solubility Water (High), MeOH (High)Insoluble in Et₂O, Hexane.

References

  • Stereoselective synthesis of aminocyclohexanetriols. Source: Ahmad, S., Thomas, L. H., & Sutherland, A. (2011).[7] Organic & Biomolecular Chemistry. Context: Demonstrates the use of Upjohn dihydroxylation on protected aminocyclohexenes and establishes the stereochemical outcomes (anti-facial attack relative to bulky protecting groups). URL:[Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid. Source: Földi, A., et al. (2022). Beilstein Journal of Organic Chemistry. Context: Validates that N-Boc protection directs OsO4/NMO dihydroxylation to the trans face relative to the carbamate, yielding single isomers in high yield (91%). URL:[Link]

  • Purification of Water-Soluble Natural Products. Source: Shimizu, Y. (2019). Springer Nature Experiments. Context: Provides methodologies for isolating highly polar, water-soluble amine/diol compounds using non-ionic resins and derivatization strategies.[8] URL:[Link]

Sources

Validation & Comparative

Comparative Guide: rac-(1R,2S)-4-aminocyclohexane-1,2-diol vs. trans-4-aminocyclohexan-1-ol

[1][2][3]

Executive Summary: The Polarity Pivot

In fragment-based drug discovery (FBDD) and linker design, the cyclohexane ring is a privileged scaffold, offering defined vectors without the aromatic planarity that often leads to poor solubility.[1][2][3]

This guide compares the industry-standard ** trans-4-aminocyclohexan-1-ol (Molecule B)** against the emerging, high-polarity alternative ** rac-(1R,2S)-4-aminocyclohexane-1,2-diol (Molecule A)**.[4][1][2][3]

  • Molecule B (Mono-ol): The "Workhorse."[4][1][3] High structural rigidity, commercially abundant, and balanced lipophilicity.[2][3] Best for standard linker applications (e.g., PROTACs, kinase inhibitors).[2][3]

  • Molecule A (Diol): The "Solubility Solver."[1][3] Significantly lower LogP and higher TPSA.[4][1] Best for lowering the lipophilicity of "grease-ball" compounds or targeting polar pockets (e.g., glycomimetics).[1][2][3]

Physicochemical Landscape

The choice between these two scaffolds often dictates the ADME profile of the final drug candidate.[1][2] The diol (Molecule A) introduces a "cis-diol" motif, which dramatically alters the solvation shell compared to the mono-alcohol.[1][2][3]

Table 1: Comparative Property Analysis
Featuretrans-4-aminocyclohexan-1-ol (Molecule B)[4][1][2][3][5]rac-(1R,2S)-4-aminocyclohexane-1,2-diol (Molecule A)Impact on Drug Design
Stereochemistry trans-1,4 (Diequatorial preferred)cis-1,2-diol (relative); trans-4-amine (distal)B is rigid; A offers specific H-bond networks.[4][1][2][3]
LogP (Calc) ~0.5 (Lipophilic/Balanced)< -1.0 (Hydrophilic)A reduces metabolic clearance risk linked to high LogP.[4][1][2][3]
TPSA ~46 Ų~86 ŲA doubles polar surface area; reduces BBB permeability.[4][1]
Solubility (Aq) Moderate (mg/mL range)High (>100 mg/mL as HCl salt)A is superior for formulation of insoluble payloads.[1][2][3]
Synthetic Cost Low (Commodity Chemical)High (Specialty Reagent)B is preferred for early-stage screening libraries.[4][1][2][3]
Key Application Linker (e.g., Ambroxol derivatives)Solubility tag / GlycomimeticA mimics transition states in hydrolase inhibitors.[2][3]

Structural & Functional Logic[2]

The following diagram illustrates the structural divergence and the decision logic for selecting between these scaffolds.

ScaffoldComparisonStartScaffold Selection: 4-Aminocyclohexane CoreMonoOlMolecule B: trans-4-aminocyclohexan-1-ol(The Standard)Start->MonoOlDefault ChoiceDiolMolecule A: rac-(1R,2S)-4-aminocyclohexane-1,2-diol(The Polar Variant)Start->DiolSolubility Issues?Feat_B1Rigid Diequatorial ConformationMonoOl->Feat_B1Feat_B2Modest TPSA (~46 Ų)MonoOl->Feat_B2Feat_A1cis-Diol PharmacophoreDiol->Feat_A1Feat_A2High TPSA (~86 Ų) & Low LogPDiol->Feat_A2App_BApplication:Standard Linkers, PROTACs,CNS Penetrant DrugsFeat_B1->App_BApp_AApplication:Solubility Enhancement,Glycomimetics, Boronate BindingFeat_A2->App_A

Figure 1: Decision Matrix for Scaffold Selection. Molecule B is the default for structural rigidity, while Molecule A is deployed to correct physicochemical flaws (solubility/LogP).[2][3]

Synthetic Accessibility & Protocols

While Molecule B is available in kilogram quantities, Molecule A often requires synthesis or sourcing from specialized vendors.[2][3] Below are the field-validated protocols for utilizing these scaffolds.

Synthesis of Molecule A (The cis-Diol)

Note: Direct commercial sourcing is expensive.[4][1][3] This protocol generates the scaffold from 3-cyclohexen-1-amine.[4][1][2]

Mechanism: The cis-diol geometry is installed via Upjohn Dihydroxylation using Osmium Tetroxide (catalytic) and NMO.[4][1][3] This ensures the (1R,2S) relative stereochemistry.[2][3]

Protocol:

  • Protection: React 3-cyclohexen-1-amine (1.0 eq) with Boc-anhydride (1.1 eq) and TEA in DCM to yield N-Boc-3-cyclohexen-1-amine.

  • Dihydroxylation: Dissolve the intermediate in Acetone:Water (8:1). Add NMO (1.2 eq) and OsO₄ (2.5 mol% as 4% aq.[1][2][3] solution). Stir at RT for 12 hours.[1]

  • Quench: Add solid Na₂SO₃ (5 eq) and stir for 1 hour to reduce osmates. Extract with EtOAc.[4][1][6]

  • Deprotection: Treat the crude diol with 4M HCl in Dioxane.

  • Result: rac-(1R,2S)-4-aminocyclohexane-1,2-diol hydrochloride salt.

Comparative Amide Coupling Protocol

Use this standard workflow to test the reactivity of both scaffolds with your carboxylic acid of interest.[1][2]

Reagents:

  • Carboxylic Acid (1.0 eq)[1][2][3][7]

  • Scaffold A or B (1.1 eq)[1][2][3]

  • HATU (1.2 eq)[1][3]

  • DIPEA (3.0 eq)[1][2][3]

  • DMF (0.1 M concentration)[1][3]

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid (formation of the OAt ester).[1][3]

  • Add the Amine Scaffold (A or B).[1][3] If using the HCl salt of A, ensure DIPEA is added after the amine to prevent premature hydrolysis of the active ester.[1]

  • Add DIPEA dropwise.[4][1]

  • Monitor by LC-MS.[4][1][8]

    • Observation:Molecule B typically reacts faster due to less steric bulk around the amine.[1] Molecule A may require slightly longer reaction times (2-4 hours vs 1 hour) due to the adjacent hydroxyls potentially H-bonding with the amine or creating steric drag.[4][1][3]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO₃, and Brine.

    • Critical Note: Molecule A derivatives are highly polar.[4][1] If the product does not extract into EtOAc, use DCM:IPA (3:1) or purify directly via Reverse Phase Prep-HPLC.[4][1][3]

Experimental Validation: LogD Determination

To empirically verify the "Solubility Solver" claim of Molecule A, perform a Shake-Flask LogD (Distribution Coefficient) test.[1][2][3]

Objective: Quantify the lipophilicity shift when switching from Scaffold B to A.

Methodology:

  • Preparation: Synthesize the benzamide derivative of both A and B (using Protocol 4.2 with Benzoic Acid) to mimic a drug fragment.

  • System: Octanol : Phosphate Buffer (pH 7.4).[4][1][3]

  • Procedure:

    • Dissolve 1 mg of the derivative in 1 mL of Octanol (pre-saturated with buffer).

    • Add 1 mL of Phosphate Buffer (pre-saturated with octanol).[1][3]

    • Shake vigorously for 1 hour; centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC (UV 254 nm).

  • Calculation:

    
    [1][2][3]
    

Expected Outcome:

  • Scaffold B Derivative: LogD

    
     1.5 - 2.0 (Lipophilic).[4][1][3]
    
  • Scaffold A Derivative: LogD

    
     0.5 - 1.0 (Significantly more polar).[4][1][3]
    

References

  • PubChem Compound Summary: trans-4-Aminocyclohexanol (CID 92886).[4][1][3] National Library of Medicine.[1] [Link][1][2][3]

  • PubChem Compound Summary: 4-Aminocyclohexane-1,2-diol (CID 3751122).[4][1][2][9] National Library of Medicine.[1] [Link]

  • Organic Syntheses: trans-1,2-Cyclohexanediol (General method for diol synthesis).[4][1][3] Org. Synth. 1998, Coll.[2][3] Vol. 9, p. 232. [Link]

The Aminocyclitol Scaffold: A Comparative Guide to Biological Activity from a Core Structure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminocyclitol Core

Aminocyclitols, a class of compounds characterized by a hydroxylated and aminated cyclohexane ring, represent a remarkably versatile scaffold in medicinal chemistry. Their structural similarity to monosaccharides allows them to interact with a wide array of biological targets, leading to diverse and potent pharmacological activities. While complex, naturally occurring aminocyclitols like the aminoglycoside antibiotics have been clinical mainstays for decades, synthetic chemists continue to explore simpler aminocyclitol cores to develop novel therapeutics with improved specificity and safety profiles.

This guide explores the vast potential of the aminocyclitol framework by comparing three distinct, high-impact biological activities: antibacterial action, glycosidase inhibition, and pharmacological chaperoning. We will use the simple, synthetically accessible structure of rac-(1R,2S)-4-aminocyclohexane-1,2-diol as a conceptual starting point to understand how modifications to this core can yield compounds with vastly different therapeutic applications. While specific biological data for this precise racemic compound is not extensively published, its structure serves as an ideal foundation for discussing the structure-activity relationships that govern the broader aminocyclitol class.

General Experimental & Screening Workflow

The discovery and characterization of novel aminocyclitol derivatives follow a structured pipeline. The process begins with the synthesis of a library of related compounds, which are then subjected to a battery of primary in vitro screens to identify "hits" for a desired biological activity. Promising candidates are then further evaluated for potency, selectivity, mechanism of action, and safety.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Preclinical Evaluation synthesis Synthesis of Aminocyclitol Library screen_anti Antibacterial Screen (e.g., MIC Assay) synthesis->screen_anti screen_glyco Glycosidase Inhibition (e.g., α-glucosidase) synthesis->screen_glyco screen_chap Chaperone Activity (e.g., GCase Assay) synthesis->screen_chap hits Identify 'Hits' screen_anti->hits screen_glyco->hits screen_chap->hits ic50 Potency Determination (IC50/Ki Values) selectivity Selectivity Profiling (Against Related Targets) ic50->selectivity moa Mechanism of Action (e.g., Enzyme Kinetics) selectivity->moa cytotox Cytotoxicity & Safety (e.g., MTT Assay) moa->cytotox in_vivo In Vivo / Cell-Based Model Validation cytotox->in_vivo lead Lead Candidate in_vivo->lead hits->ic50

Fig 1. General workflow for discovering and validating bioactive aminocyclitols.

Comparison Area 1: Antibacterial Activity - The Aminoglycoside Legacy

The most well-known application of aminocyclitols is in the field of antibiotics. By attaching amino sugars to the core aminocyclitol ring (typically 2-deoxystreptamine), nature created the aminoglycosides, a class of potent, broad-spectrum bactericidal agents.

Mechanism of Action: Aminoglycosides exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This interaction disrupts protein synthesis in two critical ways: it blocks the initiation of translation and induces the misreading of mRNA. The resulting non-functional or toxic proteins, coupled with damage to the cell membrane, lead to rapid bacterial death. This mechanism requires an oxygen-dependent transport system to enter the bacterial cell, rendering aminoglycosides ineffective against anaerobic bacteria.

G cluster_0 Protein Synthesis Disruption AG Aminoglycoside (e.g., Kanamycin) ribosome Bacterial 30S Ribosomal Subunit AG->ribosome Binds to A-site misread mRNA Misreading & Premature Termination ribosome->misread Causes Conformational Change inhibit Inhibition of Translocation ribosome->inhibit mrna mRNA mrna->ribosome death Bacterial Cell Death misread->death inhibit->death

Fig 2. Mechanism of antibacterial action for aminoglycosides.

Comparative Performance: The antibacterial efficacy of aminocyclitols is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth. While simple aminocyclitols like our reference compound are not expected to have significant antibacterial activity, their derivatization into aminoglycosides creates highly potent molecules.

CompoundClassRepresentative Target OrganismsTypical MIC Range (µg/mL)
Kanamycin A AminoglycosideE. coli, Klebsiella pneumoniae1 - 8
Gentamicin AminoglycosidePseudomonas aeruginosa, S. aureus0.5 - 4
Amikacin Semisynthetic AminoglycosideBroad-spectrum, including many resistant strains1 - 16
Indolyl-aminoguanidines Synthetic Guanidinium DerivativesResistant K. pneumoniae4 - 8[1]
Cyclohexylamide Derivatives Synthetic Amide DerivativesS. aureus, E. coli32 - 128[2]

Note: MIC values are highly dependent on the specific bacterial strain and testing conditions.

Comparison Area 2: Glycosidase Inhibition - A Strategy for Metabolic & Viral Diseases

A different modification of the aminocyclitol scaffold, often involving changes in stereochemistry and the addition of smaller alkyl or aryl groups rather than sugars, yields potent inhibitors of glycosidases. These enzymes are crucial for the breakdown of complex carbohydrates.

Mechanism & Therapeutic Relevance: Glycosidase inhibitors mimic the transition state of the natural sugar substrate, binding competitively to the enzyme's active site and preventing catalysis. This has significant therapeutic implications:

  • Type 2 Diabetes: Inhibiting α-glucosidase in the gut slows the digestion of carbohydrates, reducing the post-meal spike in blood glucose.[3]

  • Viral Infections: Many viruses, including influenza and dengue, rely on host cell glycosidases for the proper folding of their envelope glycoproteins. Inhibiting these enzymes can disrupt viral replication.

G carbs Complex Carbohydrates (in diet) enzyme α-glucosidase (in small intestine) carbs->enzyme Substrate glucose Glucose enzyme->glucose Hydrolysis absorption Intestinal Absorption glucose->absorption hyperglycemia Post-Prandial Hyperglycemia absorption->hyperglycemia inhibitor Aminocyclitol Inhibitor (e.g., Acarbose-like) inhibitor->enzyme Competitive Inhibition

Fig 3. Role of α-glucosidase inhibitors in managing blood glucose.

Comparative Performance: The potency of glycosidase inhibitors is measured by the IC50 value, the concentration required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.[4] Acarbose, a complex aminocyclitol-containing natural product, is a clinically used α-glucosidase inhibitor.

Compound Class / ExampleTarget EnzymeIC50 Value (µM)Reference
Acarbose (Standard) α-Glucosidase (yeast)9.8 - 328[5][6]
Triazole-bis-hydrazones α-Glucosidase (yeast)1.1 - 30.4[6]
4-amino-1,2,4-triazole derivatives α-Glucosidase (yeast)2.1 - 6.5[7]
(2R,3S,4R)-pyrrolidine-3,4-diol derivative β-Glucosidase (almonds)13 - 40 (Kᵢ value)[8]
6-Deoxy-DIM (Iminosugar) α-Mannosidase (AMAN-2)0.81[9]

Comparison Area 3: Pharmacological Chaperones - Rescuing Misfolded Proteins

A fascinating and sophisticated application of aminocyclitols is their use as "pharmacological chaperones" (PCs).[10][11] Many genetic diseases, such as Gaucher and Fabry disease, are caused by missense mutations that lead to the production of unstable, misfolded enzymes.[12] Though often catalytically competent, these mutant proteins are recognized by the cell's quality control system in the endoplasmic reticulum (ER) and targeted for degradation before they can reach their site of action (the lysosome).

Mechanism of Action: Pharmacological chaperones are small molecules that can specifically bind to and stabilize the native conformation of these mutant enzymes in the ER.[11] This stabilization allows the enzyme-chaperone complex to pass through the quality control checkpoint and be trafficked correctly to the lysosome. Inside the acidic environment of the lysosome, the chaperone dissociates, leaving behind a functional enzyme that can then act on its accumulated substrate. Aminocyclitols are particularly well-suited for this role as they can be designed to act as competitive inhibitors with high affinity for the enzyme's active site.[13][14]

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Lysosome (Acidic pH) mutant_protein Misfolded Mutant Enzyme (e.g., GCase) complex Stabilized Enzyme-PC Complex mutant_protein->complex Binding & Stabilization degradation ER-Associated Degradation mutant_protein->degradation Default Pathway pc Aminocyclitol Chaperone pc->complex trafficking Golgi Trafficking complex->trafficking Escapes Degradation functional_enzyme Correctly Folded Functional Enzyme trafficking->functional_enzyme PC Dissociates cleavage Substrate Cleavage (Disease Amelioration) functional_enzyme->cleavage Catalysis substrate Accumulated Substrate substrate->cleavage

Fig 4. Mechanism of action for pharmacological chaperones in lysosomal storage diseases.

Comparative Performance: The efficacy of a pharmacological chaperone is not measured by inhibition, but by its ability to increase the activity of the mutant enzyme in patient-derived cells. Studies on aminocyclitols for Gaucher disease, caused by deficient glucocerebrosidase (GCase) activity, show remarkable results at very low concentrations.[15][16]

Compound / DerivativeCell Line (GCase Mutation)Max. Enzyme Activity IncreaseEffective ConcentrationReference
Ambroxol Various GCase mutantsVariesMicromolar (µM) range[17]
Amino-myo-inositol derivative N370S Lymphoblasts~2.0-fold0.5 - 1.0 µM[13]
(1R,2S...)-5-(nonylamino)-6-(nonyloxy)cyclohexane-1,2,3,4-tetraol N370S Lymphoblasts1.9-fold (90%)1 nM[15][16]
(1R,2S...)-5-(nonylamino)-6-(nonyloxy)cyclohexane-1,2,3,4-tetraol L444P Lymphoblasts1.4-fold (40%)0.01 nM (10 pM)[15][16]

These results are particularly striking for the L444P mutation, which causes a severe neuronopathic form of Gaucher disease and is typically resistant to chaperone therapy.[13] The ability of a highly substituted aminocyclitol to enhance enzyme activity at picomolar concentrations highlights the immense therapeutic potential of this scaffold.[15][16]

Experimental Protocols

To ensure scientific integrity and reproducibility, the biological activities described above are assessed using standardized, self-validating experimental protocols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18]

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test aminocyclitol in an appropriate solvent (e.g., sterile deionized water).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). This creates a gradient of drug concentrations. Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation:

    • Culture the test bacterium (e.g., E. coli ATCC 25922) on an agar plate overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a positive control (MHB + inoculum, no drug) and a negative control (MHB only).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air.[19]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[20]

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This is a colorimetric assay adapted from several established methods.[3][21][22]

Objective: To quantify the inhibitory effect of a test compound on α-glucosidase activity.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M Sodium Phosphate, pH 6.8.

    • Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae dissolved in phosphate buffer to a concentration of 0.5-1.0 U/mL. Prepare fresh.[3]

    • Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in phosphate buffer to a concentration of 5 mM.

    • Test Compound: Dissolve the test aminocyclitol in a suitable solvent (e.g., DMSO) and prepare serial dilutions. The final DMSO concentration in the assay should not exceed 1%.[3]

    • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound dilution (or positive control like Acarbose, or solvent for blank).

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20-30 minutes.[21][22]

  • Data Acquisition and Analysis:

    • Terminate the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol released upon substrate hydrolysis.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[23]

Objective: To determine the concentration at which a test compound reduces the viability of a cell line by 50% (CC50).

Methodology:

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test aminocyclitol in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a viability control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[24]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[23]

  • Data Acquisition and Analysis:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

    • Calculate cell viability as a percentage relative to the untreated control cells and determine the CC50 value from the resulting dose-response curve.

Conclusion and Future Outlook

The aminocyclitol scaffold is a privileged structure in medicinal chemistry, capable of serving as the foundation for a wide spectrum of biologically active agents. By starting with a simple core like 4-aminocyclohexane-1,2-diol, a comparative analysis reveals that specific stereochemical arrangements and substitutions are the keys to unlocking distinct therapeutic functions.

  • For Antibacterial Activity: The core must be glycosylated with amino sugars to form polycationic structures that can effectively target the bacterial ribosome.

  • For Glycosidase Inhibition: Precise stereochemistry that mimics the transition state of a sugar substrate is paramount. Activity is tuned by smaller N- and O-linked substituents.

  • For Pharmacological Chaperoning: High-affinity binding to an enzyme's active site is required. Potency is dramatically enhanced by adding specific hydrophobic moieties that increase residence time and stabilize the target protein.

The future of aminocyclitol research lies in leveraging synthetic chemistry to fine-tune these structure-activity relationships. The goal is to design next-generation therapeutics with enhanced selectivity, reduced off-target toxicity (a known issue with classic aminoglycosides), and the ability to tackle challenging diseases like neuronopathic lysosomal storage disorders. The journey from a simple cyclohexane ring to a life-saving drug demonstrates the power and elegance of molecular design in modern medicine.

References

  • Trapero, A., et al. (2012). Potent Aminocyclitol Glucocerebrosidase Inhibitors are Subnanomolar Pharmacological Chaperones for Treating Gaucher Disease. Journal of Medicinal Chemistry, 55(9), 4479-4488. [Link]

  • Llebaria, A., et al. (2012). Potent Aminocyclitol Glucocerebrosidase Inhibitors are Subnanomolar Pharmacological Chaperones for Treating Gaucher Disease. Journal of Medicinal Chemistry. [Link]

  • Trapero, A., et al. (2012). Potent aminocyclitol glucocerebrosidase inhibitors are subnanomolar pharmacological chaperones for treating gaucher disease. Journal of Medicinal Chemistry, 55(9), 4479-88. [Link]

  • Sanchez-Fernandez, E. M., et al. (2014). Selective chaperone effect of aminocyclitol derivatives on G202R and other mutant glucocerebrosidases causing Gaucher disease. The International Journal of Biochemistry & Cell Biology, 54, 245-54. [Link]

  • MI - Microbiology. Broth Microdilution. MI - Microbiology. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Anggraeni, T. A., et al. (2023). In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. Journal of Applied Pharmaceutical Science, 13(10), 133-143. [Link]

  • Chay, P. B., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. ResearchGate. [Link]

  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

  • protocols.io. (2018). MTT (Assay protocol). protocols.io. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5345-7. [Link]

  • Stachurska, X., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • PubChem. 4-Aminocyclohexane-1,2-diol. National Center for Biotechnology Information. [Link]

  • Gravier-Pelletier, C., et al. (2003). Synthesis and glycosidase inhibitory activity of aminocyclitols with a C6- or a C7-ring. Tetrahedron, 59, 8705-8720. [Link]

  • Sztanke, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 1956. [Link]

  • Perlmutter, D. H. (2002). Chemical Chaperones: A Pharmacological Strategy for Disorders of Protein Folding and Trafficking. Pediatric Research, 52(6), 832-836. [Link]

  • Makley, L. N., et al. (2015). Pharmacological chaperone for α-crystallin partially restores transparency in cataract models. eScholarship, University of California. [Link]

  • Wikipedia. (2023). Pharmacological chaperone. Wikipedia. [Link]

  • ResearchGate. Glycosidase inhibitory activity values of IC50 a (µM). ResearchGate. [Link]

  • Parenti, G., et al. (2020). Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations. International Journal of Molecular Sciences, 21(2), 509. [Link]

  • National Gaucher Foundation. (2024). Ambroxol: New Use as a Gaucher Disease Treatment?. National Gaucher Foundation. [Link]

  • STXBP1 Foundation. (2022). What Are Pharmacological Chaperones?. STXBP1 Foundation. [Link]

  • Hameed, A., et al. (2020). Syntheses, in Vitro α-amylase and α-glucosidase Dual Inhibitory Activities of 4-amino-1,2,4-triazole Derivatives Their Molecular Docking and Kinetic Studies. Bioorganic Chemistry, 99, 103837. [Link]

  • Zhang, H., et al. (2017). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Tropical Journal of Pharmaceutical Research, 16(1), 183-190. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4056. [Link]

  • Phillips, I., et al. (1981). The comparative activity of eleven aminocyclitol antibiotics against 773 aerobic gram-negative rods and staphylococci isolated from infected hospitalized patients. The Journal of Antimicrobial Chemotherapy, 7(5), 541-51. [Link]

  • Carmona, A. T., et al. (2003). Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. Bioorganic & Medicinal Chemistry, 11(23), 4897-911. [Link]

  • ResearchGate. Bar graph representation showing the comparative IC50 values for the α-glucosidase activity of the target compounds and acarbose as a reference drug. ResearchGate. [Link]

  • Li, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 30(4), 693. [Link]

  • Pe Magdaluyo, O. R., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 396-407. [Link]

  • Sales, T. M. M., et al. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. Molecules, 26(5), 1279. [Link]

  • ResearchGate. Synthesis of bioactive molecules from cyclohexane-1,3-dione. ResearchGate. [Link]

  • ResearchGate. IC 50 a values for α-glucosidase and α-amylase inhibition by CSEs 5 and 9. ResearchGate. [Link]

  • Poth, A. G., et al. (2013). The bountiful biological activities of cyclotides. Drug Development and Therapeutics, 4(2), 91-102. [Link]

  • Zaib, S., et al. (2022). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. Molecules, 27(21), 7247. [Link]

  • Taylor & Francis Online. IC50. Taylor & Francis Online. [Link]

  • ResearchGate. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. ResearchGate. [Link]

Sources

Spectroscopic Identification of 4-Aminocyclohexane-1,2-diol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of cis and trans isomers of 4-aminocyclohexane-1,2-diol Content Type: Publish Comparison Guide

Executive Summary

4-Aminocyclohexane-1,2-diol is a versatile aminocyclitol scaffold used in the synthesis of glycomimetics, antiviral agents, and secondary messenger analogues. However, its stereochemical complexity—possessing three chiral centers—presents a significant analytical challenge.

The critical distinction usually lies between the cis-1,2-diol and trans-1,2-diol diastereomers. Their separation and identification are pivotal because the relative stereochemistry dictates the spatial orientation of hydrogen-bond donors/acceptors in the active site of a target protein.

This guide provides a definitive spectroscopic comparison of the cis (syn) and trans (anti) diol isomers of 4-aminocyclohexane-1,2-diol, focusing on NMR coupling constants, IR hydrogen bonding patterns, and chemical derivatization strategies.

Structural & Conformational Analysis

Before interpreting spectra, one must understand the solution-state dynamics. The cyclohexane ring exists predominantly in a chair conformation. The stability and spectroscopic signatures are governed by the orientation (axial vs. equatorial) of the substituents.

The Isomers Defined

For the purpose of this guide, we compare the two most common synthetic isolates relative to the 1,2-diol functionality:

  • Isomer A (Trans-Diol): Hydroxyl groups at C1 and C2 are on opposite faces of the ring.

    • Preferred Conformation: Diequatorial (1e, 2e).

    • Stability: Generally more stable due to minimized 1,3-diaxial interactions.

  • Isomer B (Cis-Diol): Hydroxyl groups at C1 and C2 are on the same face.

    • Preferred Conformation: Axial-Equatorial (1a, 2e or 1e, 2a).

    • Feature: Capable of forming a stable cyclic acetonide derivative (a key chemical test).

Spectroscopic Comparison

A. Nuclear Magnetic Resonance (NMR)

Proton (


H) NMR is the gold standard for distinguishing these isomers.[1] The Karplus equation, which relates the vicinal coupling constant (

) to the dihedral angle (

), is the primary tool here.
1. Vicinal Coupling Constants (

)

The coupling between the methine protons on C1 and C2 is diagnostic.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)Mechanistic Basis
Dihedral Angle (

)
~180° (anti-periplanar)~60° (syn-clinal)Geometry of the chair frame.

Value
9 – 12 Hz 2 – 5 Hz Karplus relationship:

is maximal at 180° and minimal near 90°.
Signal Multiplicity Large Doublets (or dd)Narrow Multiplets / Broad SingletsLarge

splits the signal widely; small

results in narrow peaks.
2. Chemical Shifts (

)

Protons in axial positions are generally shielded (upfield) relative to equatorial protons due to the anisotropy of the C-C bonds in the ring.

  • Trans-Isomer: H1 and H2 are typically axial (in the stable diequatorial conformer). They appear further upfield (lower ppm).

  • Cis-Isomer: One proton is axial, the other equatorial. The equatorial proton signal will be downfield (higher ppm) and often broader due to long-range W-couplings.

B. Infrared Spectroscopy (IR)

IR is particularly useful for assessing intramolecular hydrogen bonding in non-polar solvents (dilution studies).

FeatureTrans-IsomerCis-IsomerNotes
OH Stretch (Dilute

)
3620–3640 cm

(Free OH)
3550–3600 cm

(Bonded OH)
Cis-diols on a chair are perfectly positioned (ax-eq) for intramolecular H-bonding.
Concentration Effect Peak shifts significantly upon concentration (intermolecular H-bonding).Bonded peak remains relatively constant upon dilution (intramolecular).Trans-diequatorial diols can H-bond, but often less effectively than cis due to O-O distance.

Experimental Workflow: The "Acetonide Test"

Spectroscopy alone can sometimes be ambiguous if conformational locking is weak (e.g., rapid chair flipping). A chemical derivatization protocol provides a self-validating "Yes/No" confirmation.

Principle: Cis-1,2-diols react readily with acetone (or 2,2-dimethoxypropane) to form a 5-membered cyclic acetal (acetonide). Trans-1,2-diols generally do not form this ring without significant strain (trans-fused 5,6-system).

Protocol: Diagnostic Derivatization
  • Dissolve: 10 mg of substrate in 0.5 mL dry acetone.

  • Catalyst: Add a catalytic crystal of p-toluenesulfonic acid (pTSA).

  • React: Stir at RT for 2 hours.

  • Analyze: TLC or

    
    H NMR.
    
    • Positive Result (Cis): New spot on TLC (less polar); NMR shows two new methyl singlets (~1.3-1.5 ppm).

    • Negative Result (Trans): Starting material remains unchanged.

Decision Logic (Isomer Identification)

IsomerID Start Unknown Isomer (4-aminocyclohexane-1,2-diol) NMR Step 1: 1H NMR Analysis (Measure J between H1-H2) Start->NMR LargeJ J = 9-12 Hz NMR->LargeJ SmallJ J = 2-5 Hz NMR->SmallJ Trans Conclusion: TRANS-Diol Isomer (Diequatorial) LargeJ->Trans Definitive Ambiguous Ambiguous / Small J (Could be Cis or Diaxial Trans) SmallJ->Ambiguous ChemTest Step 2: Acetonide Test (Acetone + pTSA) Ambiguous->ChemTest Reacts Forms Acetonide ChemTest->Reacts NoReact No Reaction ChemTest->NoReact CisFinal Conclusion: CIS-Diol Isomer Reacts->CisFinal TransFinal Conclusion: TRANS-Diol Isomer (Diaxial Conformer) NoReact->TransFinal

Figure 1: Decision tree for the stereochemical assignment of aminocyclohexane diols combining spectroscopic data with chemical reactivity.

Summary of Spectroscopic Markers

ParameterTrans -Isomer (1,2-diol)Cis -Isomer (1,2-diol)

Large (9-12 Hz) Small (2-5 Hz)
H1/H2 Shift Upfield (Axial)One Downfield (Equatorial)
Acetonide Formation Negative (No reaction)Positive (Fast reaction)
IR (Dilute) Sharp free OH (3640 cm

)
Broad bonded OH (3580 cm

)

C NMR
Carbons 1,2 typically shieldedCarbons 1,2 typically deshielded

References

  • Karplus Equation & Cyclohexane Conformations

    • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance". J. Am. Chem. Soc. 85 (18): 2870–2871. Link

  • Spectroscopy of Cyclohexane-1,2-diols

    • Lemieux, R. U., et al. (1969). "The conformations in solution of trans-cyclohexene dihalides and cis- and trans-1,2-cyclohexanediols". Can. J. Chem. 47: 4427. Link

  • Synthesis and Characterization of Aminocyclitols

    • Trost, B. M., et al. (2002). "Asymmetric Synthesis of Aminocyclitols". J. Am. Chem. Soc. 124 (32): 9328–9329. Link

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of rac-(1R,2S)-4-aminocyclohexane-1,2-diol, ensuring the protection of laboratory personnel and the environment.

Inferred Hazard Profile

Based on data from analogous compounds such as trans-4-Aminocyclohexanol and various diaminocyclohexanes, rac-(1R,2S)-4-aminocyclohexane-1,2-diol should be handled as a substance that is:

  • Corrosive : Likely to cause severe skin burns and serious eye damage.[1][2]

  • Harmful if Swallowed : May be classified as acutely toxic via the oral route.[1]

  • An Irritant : Potential for respiratory tract irritation.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Regulatory Framework: A Commitment to Compliance

The disposal of chemical waste in a laboratory setting is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). These regulations mandate a "cradle-to-grave" management system for hazardous materials, ensuring that chemical waste is handled safely from generation to final disposal.

Step-by-Step Disposal Protocol for rac-(1R,2S)-4-aminocyclohexane-1,2-diol

This protocol is designed to provide a clear, logical workflow for the safe disposal of rac-(1R,2S)-4-aminocyclohexane-1,2-diol and associated contaminated materials.

Part 1: Waste Characterization and Segregation
  • Hazardous Waste Determination : Due to its inferred corrosive and potentially toxic properties, any waste containing rac-(1R,2S)-4-aminocyclohexane-1,2-diol must be classified as hazardous chemical waste. Do not dispose of this compound or its solutions down the sanitary sewer.

  • Waste Segregation : Proper segregation is critical to prevent dangerous reactions. At a minimum, waste containing this compound should be stored separately from:

    • Acids and Strong Oxidizing Agents

    • Halogenated Solvents

    • Reactive Metals

    • Cyanides and Sulfides

    The causality here is to prevent violent exothermic reactions, the generation of toxic gases, or other uncontrolled chemical events.

Part 2: Container Selection and Labeling
  • Container Compatibility : Collect waste in a container made of a compatible material. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition with a tightly sealing lid.

  • Labeling : All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • Full chemical name: "rac-(1R,2S)-4-aminocyclohexane-1,2-diol" (avoiding abbreviations)

    • An accurate estimation of the concentration and quantity

    • The date of waste generation

    • The name of the Principal Investigator and the laboratory location

    • Appropriate hazard pictograms (e.g., Corrosive, Health Hazard)

Part 3: Accumulation and Storage
  • Secure Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

  • Closed Container Policy : Waste containers must remain closed at all times except when waste is being added. This minimizes the release of potentially harmful vapors.

Part 4: Disposal of Contaminated Materials
  • PPE : Used gloves, disposable lab coats, and other contaminated personal protective equipment should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.

  • Glassware and Sharps : Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first two rinsates must be collected as hazardous waste. The triple-rinsed glassware can then be disposed of in the appropriate glass waste container. Contaminated sharps must be placed in a designated sharps container.

  • Spill Cleanup Materials : Any absorbent materials used to clean up spills of rac-(1R,2S)-4-aminocyclohexane-1,2-diol must be collected and disposed of as hazardous waste.

Part 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is nearing its capacity or has been in storage for the maximum allowed time (consult your institution's EHS guidelines), contact your institution's EHS department to arrange for a pickup.

  • Documentation : Complete any required waste pickup forms accurately and completely. This documentation is a critical part of the regulatory compliance process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of rac-(1R,2S)-4-aminocyclohexane-1,2-diol.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Handling cluster_disposal Final Disposal start Generate Waste Containing rac-(1R,2S)-4-aminocyclohexane-1,2-diol classify Classify as Hazardous Waste start->classify Inferred Corrosive & Potentially Toxic container Select Compatible Container (e.g., HDPE, Glass) classify->container label_waste Label with: - 'Hazardous Waste' - Full Chemical Name - Concentration & Date - PI & Location - Hazard Pictograms container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary Use Secondary Containment store->secondary keep_closed Keep Container Closed secondary->keep_closed contact_ehs Contact EHS for Pickup keep_closed->contact_ehs document Complete Waste Pickup Forms contact_ehs->document end Licensed Disposal Facility document->end

Caption: Disposal workflow for rac-(1R,2S)-4-aminocyclohexane-1,2-diol.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Classification Hazardous WasteInferred corrosive and toxic properties.
Container Type HDPE or GlassChemical compatibility with organic amines.
Storage Location Designated Satellite Accumulation AreaRegulatory compliance and safety.
Empty Container Rinse Triple-rinse; first two rinsates collected as hazardous waste.To decontaminate the container before disposal.

References

Sources

Navigating the Safe Handling of rac-(1R,2S)-4-aminocyclohexane-1,2-diol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Information

Hazard Classification (Inferred)Required Personal Protective Equipment (PPE) at MinimumDisposal Protocol
Skin and Eye Irritant/CorrosiveChemical-resistant gloves (Nitrile or Neoprene), Safety Goggles, Laboratory CoatTreat as hazardous chemical waste. Collect in a designated, labeled, and sealed container. Arrange for disposal through a licensed hazardous waste management service.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with rac-(1R,2S)-4-aminocyclohexane-1,2-diol. The following procedural guidance is based on established best practices for handling aminocyclohexane derivatives and related compounds, ensuring a self-validating system of laboratory safety.

Hazard Assessment: An Evidence-Based Approach

The diol functional group, as seen in cyclohexane-1,2-diol, is generally considered less hazardous.[3] However, the amine functionality often dictates the primary hazard profile of such molecules, suggesting that the compound should be handled with significant care.

Personal Protective Equipment (PPE): A Multi-tiered Defense

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[4] The following recommendations are based on a risk assessment that considers the inferred hazards of rac-(1R,2S)-4-aminocyclohexane-1,2-diol.

Hand Protection

Rationale: The primary risk associated with aminocyclohexane derivatives is skin irritation or burns.[1][2] Therefore, robust hand protection is non-negotiable.

  • Required: Wear chemical-resistant gloves at all times when handling the compound, its containers, or contaminated surfaces.

  • Glove Type: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility charts for specific chemical resistance information.

  • Best Practices:

    • Inspect gloves for any signs of degradation or perforation before use.

    • Change gloves every 30 to 60 minutes, or immediately if contamination is known or suspected.[4]

    • When removing gloves, do so without touching the outer surface with bare skin.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

Rationale: The potential for eye irritation or severe damage necessitates stringent eye and face protection, especially when handling the solid compound or its solutions.

  • Required: Chemical safety goggles are mandatory.

  • Recommended for Splash Risk: When preparing solutions or if there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.[5] Standard safety glasses with side shields do not provide adequate protection from splashes.[4]

Body Protection

Rationale: To prevent accidental skin contact, appropriate body protection is essential.

  • Required: A long-sleeved laboratory coat must be worn and fully fastened.

  • Gown Selection: For procedures with a higher risk of splashes or significant contamination, consider a disposable, fluid-resistant gown.

Respiratory Protection

Rationale: While the vapor pressure of rac-(1R,2S)-4-aminocyclohexane-1,2-diol is expected to be low, the handling of the solid powder can generate dust.

  • Handling Solids: When weighing or otherwise handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 or higher particulate respirator is recommended to prevent inhalation of dust.

  • General Use: For general solution handling within a well-ventilated laboratory, additional respiratory protection is typically not required. However, a site-specific risk assessment should always be performed.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing: Whenever possible, weigh the solid compound within a chemical fume hood or a powder containment hood to minimize the risk of dust inhalation and dispersal.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Contamination: In the event of a spill, follow your institution's established spill cleanup procedures. For a small spill of solid material, carefully sweep it up and place it in a designated hazardous waste container. For liquid spills, use an inert absorbent material.

Disposal Plan

Rationale: Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. As the specific hazards of rac-(1R,2S)-4-aminocyclohexane-1,2-diol have not been fully characterized, it must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • All solid waste contaminated with the compound (e.g., weighing papers, contaminated gloves, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.

    • Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "rac-(1R,2S)-4-aminocyclohexane-1,2-diol".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for PPE selection and the overall handling and disposal workflow.

PPE_Selection_Workflow cluster_ppe PPE Selection Handling_Solid Handling Solid Compound? Weighing Weighing or Transferring? Handling_Solid->Weighing Yes Handling_Solution Handling Solution? Handling_Solid->Handling_Solution No Respiratory_Protection N95 Respirator Required Weighing->Respiratory_Protection Standard_PPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat Respiratory_Protection->Standard_PPE Splash_Risk Risk of Splashing? Handling_Solution->Splash_Risk Yes Splash_Risk->Standard_PPE No Face_Shield Add Full Face Shield Splash_Risk->Face_Shield Yes Face_Shield->Standard_PPE

Caption: Decision tree for selecting appropriate PPE.

Handling_Disposal_Workflow cluster_workflow Handling and Disposal Workflow Start Start: Obtain Compound Don_PPE Don Appropriate PPE Start->Don_PPE Perform_Experiment Perform Experiment Don_PPE->Perform_Experiment Generate_Waste Generate Waste Perform_Experiment->Generate_Waste Segregate_Waste Segregate Solid & Liquid Waste Generate_Waste->Segregate_Waste Label_Container Label Hazardous Waste Container Segregate_Waste->Label_Container Store_Waste Store in Satellite Accumulation Area Label_Container->Store_Waste Arrange_Disposal Arrange for EHS Disposal Store_Waste->Arrange_Disposal End End Arrange_Disposal->End

Caption: Step-by-step handling and disposal workflow.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2009, October 6). Safety Data Sheet.
  • PPE Requirements Hazardous Drug Handling. (n.d.).
  • University of Maine Cooperative Extension. (n.d.). Bulletin #2358, Maine Farm Safety Program: Personal Protective Equipment for Pesticide Handlers.
  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Ataman Kimya. (n.d.). Aminocyclohexane.
  • PubChem. (n.d.). 1,2-Diaminocyclohexane, trans-.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Carl ROTH. (2024, August 23). Cyclohexane - Safety Data Sheet.
  • U.S. Department of Agriculture. (2001, February 15). Cyclohexylamine.
  • National Center for Biotechnology Information. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.